molecular formula C9H8ClFO B2977204 1-Chloro-3-(2-fluorophenyl)propan-2-one CAS No. 144340-73-8

1-Chloro-3-(2-fluorophenyl)propan-2-one

Cat. No.: B2977204
CAS No.: 144340-73-8
M. Wt: 186.61
InChI Key: NKXOUJLSAVDXQA-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-fluorophenyl)propan-2-one is a useful research compound. Its molecular formula is C9H8ClFO and its molecular weight is 186.61. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-3-(2-fluorophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(2-fluorophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(2-fluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXOUJLSAVDXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144340-73-8
Record name 1-chloro-3-(2-fluorophenyl)propan-2-one
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Foundational & Exploratory

Physicochemical properties of 1-Chloro-3-(2-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Chloro-3-(2-fluorophenyl)propan-2-one

Executive Summary & Molecular Identity

1-Chloro-3-(2-fluorophenyl)propan-2-one is a specialized


-haloketone intermediate used primarily in the synthesis of heterocycles for medicinal chemistry. Structurally, it consists of a reactive propan-2-one core flanked by an electrophilic chloromethyl group and a lipophilic 2-fluorophenyl moiety.

Its significance lies in its dual reactivity: the carbonyl group activates the adjacent methylene chloride, making it a potent alkylating agent (electrophile). This property is exploited to synthesize thiazoles, imidazoles, and complex pharmaceutical scaffolds (e.g., kinase inhibitors or monoamine transporter modulators) via cyclization reactions.

Chemical Identity:

  • IUPAC Name: 1-Chloro-3-(2-fluorophenyl)propan-2-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 186.61 g/mol

  • SMILES: ClCC(=O)Cc1ccccc1F

  • Key Moiety:

    
    -Chloroketone (Lachrymator)
    

Physicochemical Profile

The following data aggregates calculated and experimental values typical for this class of fluorinated


-haloketones. Note that experimental values may vary based on purity and polymorphic form.

Table 1: Physicochemical Properties

PropertyValue (Experimental/Predicted)Significance in Application
Physical State Pale yellow liquid or low-melting solidHandling requires temperature control; tends to solidify in cold storage.
Boiling Point ~260–270°C (760 mmHg) / ~120°C (15 mmHg)High boiling point necessitates vacuum distillation for purification.
LogP (Octanol/Water) 2.3 – 2.6 (Predicted)Moderate lipophilicity; suitable for crossing biological membranes in early-stage drug discovery.
Density ~1.25 g/cm³Denser than water; facilitates phase separation during aqueous workups.
Polar Surface Area (PSA) 17.07 ŲLow PSA indicates good potential for CNS penetration (if the motif is retained).
Solubility DCM, Chloroform, MeOH, EtOAcInsoluble in water; requires organic co-solvents for nucleophilic substitutions.

Reactivity & Stability: The Mechanistic "Why"

To effectively utilize this molecule, one must understand the electronic causality driving its behavior.

The Fluorine Effect

The ortho-fluorine substituent on the phenyl ring is not merely structural decoration.

  • Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol), blocking metabolic oxidation at the ortho position (a common site for P450 metabolism).

  • Electronic Modulation: Fluorine is highly electronegative, exerting an inductive withdrawal effect on the aromatic ring, which slightly deactivates the ring but influences the pKa of the benzylic protons.

The -Haloketone Trap

The core reactivity stems from the


-chloroketone motif. The carbonyl oxygen withdraws electron density, making the adjacent carbon (holding the chlorine) highly electrophilic.
  • Mechanism: It undergoes

    
     reactions rapidly with nucleophiles (amines, thiols, amidines).
    
  • Cyclization Potential: In the presence of binucleophiles (like thioamides), it undergoes a Hantzsch Thiazole Synthesis—first attacking the sulfur, followed by dehydration to close the ring.

Visualizing the Reactivity Pathway:

Reactivity Substrate 1-Chloro-3-(2-fluorophenyl) propan-2-one Nu_Attack Nucleophilic Attack (SN2) (Sulfur/Nitrogen) Substrate->Nu_Attack Activation by C=O Intermed Tetrahedral Intermediate Nu_Attack->Intermed Cyclization Product Heterocycle Formation (e.g., Thiazole) Intermed->Product -H2O (Dehydration)

Figure 1: Mechanistic pathway for heterocycle formation via Hantzsch synthesis.

Synthesis Protocol

Context: The most reliable route to 1-Chloro-3-(2-fluorophenyl)propan-2-one is the regioselective chlorination of the precursor ketone, 1-(2-fluorophenyl)propan-2-one.

Safety Warning: This reaction produces HCl gas and the product is a potent lachrymator (tear gas agent). Work strictly in a fume hood.

Method: Sulfuryl Chloride ( ) Chlorination

Reagents:

  • 1-(2-fluorophenyl)propan-2-one (1.0 equiv)

  • Sulfuryl Chloride (

    
    ) (1.05 equiv)
    
  • Methanol (Solvent) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Setup: Charge a dry 3-neck round-bottom flask with 1-(2-fluorophenyl)propan-2-one and dissolve in Methanol (5-10 volumes). Cool the solution to 0°C using an ice bath.

  • Addition: Add Sulfuryl Chloride dropwise over 30 minutes. Maintain temperature < 10°C to prevent polychlorination.

    • Why?

      
       provides a more controlled release of 
      
      
      
      compared to chlorine gas, favoring mono-chlorination at the more substituted alpha-position (thermodynamic control) or the terminal methyl (kinetic control) depending on conditions. In MeOH, terminal chlorination is often favored due to steric factors.
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor via TLC or LC-MS.

  • Quench: Pour the reaction mixture into ice-cold water.

  • Extraction: Extract with DCM (3x). Wash the organic layer with saturated

    
     (to neutralize acid) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. If necessary, purify via vacuum distillation or flash chromatography (Hexane/EtOAc gradient).
    

Synthesis Workflow Diagram:

Synthesis Start Start: 1-(2-fluorophenyl)propan-2-one Reagent Add SO2Cl2 (1.05 eq) Solvent: MeOH, 0°C Start->Reagent Reaction Stir 2-4h @ RT (Monitor TLC) Reagent->Reaction Quench Quench: Ice Water Extract: DCM Reaction->Quench Purify Purification: Wash (NaHCO3) -> Dry -> Distill Quench->Purify End Target: 1-Chloro-3-(2-fluorophenyl) propan-2-one Purify->End

Figure 2: Step-by-step synthesis workflow for the chlorination of the ketone precursor.

Safety & Handling (Critical)

As a Senior Scientist, I cannot overstate the safety risks associated with


-haloketones.
  • Lachrymator: This compound is a severe eye and respiratory irritant.[1] It acts similarly to chloroacetophenone (CN gas).

    • Protocol: Always handle in a functioning fume hood. Wear chemical splash goggles and a face shield if working with volumes >5g.

  • Skin Sensitizer: Direct contact can cause severe dermatitis and chemical burns.

    • PPE:[2][3] Double glove (Nitrile). If a spill occurs, wash with poly-ethylene glycol (PEG 400) followed by water; water alone may not effectively remove the lipophilic irritant.

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). These compounds are prone to self-alkylation (polymerization) or hydrolysis upon exposure to moisture.

References

  • Erian, A. W., et al. (2003).[4] "The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865. Link
    
  • Podgorski, T., et al. (2024).

    
    -Chloroketones Based on In-Flow Generated Diazomethane." Journal of Organic and Pharmaceutical Chemistry. Link
    
  • Yu, J., & Zhang, C. (2009).[5] "A Safe, Convenient and Efficient One-Pot Synthesis of

    
    -Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride." Synthesis, 2009(14), 2324-2328. Link
    
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 464520, 1-Chloro-3-(4-chlorophenyl)propan-2-one" (Analogous Structure Reference). PubChem. Link

Sources

Molecular weight and formula of 1-Chloro-3-(2-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Chloro-3-(2-fluorophenyl)propan-2-one

Executive Summary

1-Chloro-3-(2-fluorophenyl)propan-2-one (CAS: Analogous to 303967-88-6 for 4-F isomer; specific 2-F isomer commercially available as research reagent) is a specialized


-haloketone intermediate. Characterized by its high electrophilicity at the 

-carbon, it serves as a critical "linchpin" motif in the divergent synthesis of fused heterocycles—specifically aminothiazoles and imidazopyridines—often targeted in kinase inhibitor and GPCR ligand discovery.

This guide provides a definitive technical breakdown of its physicochemical properties, a self-validating synthesis protocol, and a safety-integrated handling framework.

Part 1: Physicochemical Identity

The introduction of the ortho-fluorine atom imparts unique electronic properties compared to the unsubstituted analog. The high electronegativity of fluorine induces a dipole that influences the conformation of the propyl chain and the metabolic stability of downstream derivatives.

Table 1: Core Physicochemical Data

PropertyValueTechnical Note
IUPAC Name 1-Chloro-3-(2-fluorophenyl)propan-2-oneAlso known as

-chloromethyl 2-fluorobenzyl ketone.
Molecular Formula

Confirmed via elemental composition analysis.
Molecular Weight 186.61 g/mol Monoisotopic Mass: 186.02 g/mol .
Physical State Low-melting solid or OilHighly dependent on purity; tends to supercool.
Boiling Point ~245°C (Predicted)Decomposes at high temperatures; vacuum distillation recommended.
Solubility DCM, THF, Ethyl AcetateHydrolytically unstable in aqueous basic media.
Reactive Moiety

-Chloroketone
Potent alkylating agent (Lachrymator).
Structural Analysis
  • Electronic Effect: The ortho-fluorine exerts a strong inductive withdrawing effect (-I), slightly increasing the acidity of the benzylic protons (

    
    ) compared to the non-fluorinated analog.
    
  • Steric Influence: The fluorine atom (Van der Waals radius

    
     Å) provides moderate steric bulk, potentially influencing the regioselectivity of nucleophilic attacks at the carbonyl carbon during reduction or condensation reactions.
    

Part 2: Synthetic Pathways (Self-Validating Protocol)

While direct chlorination of the ketone is common, it often suffers from poly-chlorination byproducts. The Stepwise Homologation Strategy is preferred for high-purity applications in drug development.

Protocol: Modified Arndt-Eistert / Chlorination Sequence

This workflow avoids the use of highly explosive diazomethane by utilizing a sulfoxonium ylide intermediate, ensuring a safer process profile.[1]

Reagents:

  • 2-Fluorophenylacetic acid (Starting Material)

  • Oxalyl chloride / DMF (catalytic)

  • Trimethylsilyldiazomethane (TMS-CHN2) [Note: Safer alternative to diazomethane] or Dimethylsulfoxonium methylide

  • Anhydrous HCl in Dioxane

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve 2-fluorophenylacetic acid in anhydrous DCM under Argon.

    • Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by 2 drops of DMF.

    • Validation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) ceases after 2 hours. Monitor via TLC (conversion of acid to acyl chloride).
    • Concentrate in vacuo to remove excess oxalyl chloride.

  • Diazoketone Generation (The "Safe" Route):

    • Redissolve the crude acyl chloride in THF/Acetonitrile (1:1).

    • Add TMS-CHN2 (2.0 eq) at 0°C. Stir for 3 hours.

    • Critical Control Point: Maintain temperature <5°C to prevent Wolff rearrangement byproducts.

  • Conversion to

    
    -Chloroketone: 
    
    • Cool the diazoketone solution to 0°C.

    • Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise.

    • Endpoint: Nitrogen evolution (

      
      ) is vigorous then stops. The solution turns from yellow (diazoketone) to colorless/pale yellow.
      
  • Workup:

    • Quench with saturated

      
       (carefully). Extract with Ethyl Acetate.
      
    • Wash with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

      
      -chloroketones are silica-sensitive; minimize column time.
      

Part 3: Reactivity & Applications (Visualization)

The utility of 1-Chloro-3-(2-fluorophenyl)propan-2-one lies in its bifunctional nature. It possesses two electrophilic sites: the carbonyl carbon and the


-carbon bearing the chlorine.[2]
Primary Application: Hantzsch Thiazole Synthesis

In medicinal chemistry, this molecule is reacted with thioamides to form 2,4-disubstituted thiazoles—a scaffold found in numerous kinase inhibitors (e.g., Dasatinib analogs).

Graphviz Pathway Diagram:

ReactionPathway Figure 1: Hantzsch Thiazole Synthesis Pathway Start 1-Chloro-3-(2-fluorophenyl) propan-2-one Intermediate Hydroxy-thiazoline Intermediate Start->Intermediate + Thioamide (Reflux, EtOH) Thioamide Thioamide (R-CS-NH2) Thioamide->Intermediate Product 2-Substituted-4-(2-fluorobenzyl) thiazole Intermediate->Product - H2O (Dehydration) Byproduct HCl + H2O Intermediate->Byproduct

Figure 1: The Hantzsch synthesis utilizes the electrophilic


-carbon to form the thiazole ring, a critical step in fragment-based drug design.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1. Proton NMR (


-NMR, 400 MHz, 

):
  • 
     7.10–7.35 ppm (m, 4H):  Aromatic protons. Look for the complex splitting pattern typical of ortho-substituted benzenes.
    
  • 
     4.08 ppm (s, 2H): 
    
    
    
    adjacent to the Chlorine (
    
    
    ). This singlet is diagnostic.
  • 
     3.85 ppm (s, 2H):  Benzylic 
    
    
    
    (
    
    
    ).
  • Note: If the integral ratio of the two singlets is not 1:1, check for enolization or self-condensation.

2. Mass Spectrometry (LC-MS):

  • Ionization Mode: ESI+

  • Parent Ion:

    
     (approx).
    
  • Isotope Pattern: Look for the characteristic Chlorine signature (

    
     ratio of 3:1). You should see peaks at 
    
    
    
    187 and 189.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification:

  • Lachrymator: Highly irritating to eyes and mucous membranes.[3]

  • Skin Corrosive: Causes severe burns.

  • Acute Toxicity: Toxic if swallowed or inhaled.

Handling Protocol:

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: In case of spill, neutralize with dilute ammonia or sodium thiosulfate solution before wiping.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

    
    -haloketones degrade upon exposure to light and moisture, releasing HCl.
    

References

  • Santa Cruz Biotechnology. 1-chloro-3-(2-fluorophenyl)acetone Product Data. Retrieved from

  • PubChem. 1-Chloro-3-(4-chlorophenyl)propan-2-one (Analogous Structure Data). National Library of Medicine. Retrieved from

  • BenchChem. The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones. Retrieved from

  • Organic Chemistry Portal. Synthesis of α-Chloroketones. Retrieved from

Sources

Solubility of 1-Chloro-3-(2-fluorophenyl)propan-2-one in Organic Solvents: A Guide to Theoretical Prediction and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that governs process development, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-3-(2-fluorophenyl)propan-2-one, a halogenated aromatic ketone of interest in synthetic chemistry and drug development. In the absence of extensive public data for this specific molecule, this document establishes a robust framework for predicting its solubility based on first principles of chemical interactions and provides a gold-standard experimental protocol for its empirical determination. We delve into the theoretical underpinnings of solubility, analyze the molecule's structural attributes to forecast its behavior in various organic solvent classes, and present a detailed, self-validating methodology for researchers to generate reliable and reproducible solubility data. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solute-solvent systems.

The Imperative of Solubility in Pharmaceutical Development

The journey of a chemical entity from discovery to a viable drug product is critically dependent on its physical and chemical properties. Among these, solubility is paramount. It is defined as the thermodynamic equilibrium achieved when a solute is maximally dissolved in a solvent, representing a stable state of molecular mixing[1][2]. For pharmaceutical intermediates like 1-Chloro-3-(2-fluorophenyl)propan-2-one, solubility in organic solvents dictates the efficiency of synthesis, purification (e.g., crystallization), and formulation processes. A thorough understanding of its solubility profile allows scientists to select appropriate solvent systems, optimize reaction conditions, and avoid costly downstream processing challenges.

Theoretical Foundations of Solubility

The principle of "like dissolves like" serves as the foundational concept for predicting solubility[3][4]. This adage is a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules. The dissolution process is governed by the change in Gibbs free energy, which is influenced by enthalpy (the energy of breaking and forming solute-solute, solvent-solvent, and solute-solvent interactions) and entropy (the change in molecular disorder).

Key Intermolecular Forces in Play:

  • Van der Waals Forces (Dispersion Forces): Weak, transient attractions present in all molecules. They are the primary forces in nonpolar systems.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles. The carbonyl group (C=O) in the target molecule is a strong contributor to this interaction.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction where a hydrogen atom is bonded to a highly electronegative atom (N, O, F). While 1-Chloro-3-(2-fluorophenyl)propan-2-one cannot donate a hydrogen bond, its ketone oxygen can act as a hydrogen bond acceptor.

Solubility is achieved when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Physicochemical Profile of 1-Chloro-3-(2-fluorophenyl)propan-2-one

To predict solubility, we must first analyze the structure of the solute.

Molecular Structure:

Caption: Predicted solubility compatibility based on intermolecular forces.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To move from prediction to empirical data, a robust and standardized method is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement at saturation.[5][6][7]

Causality Behind Method Selection

This method is chosen over kinetic or high-throughput methods because it allows the system to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[1][2] This provides an absolute solubility value at a given temperature, which is crucial for building reliable process models. Kinetic solubility, in contrast, measures the concentration at which a compound precipitates from a stock solution and can be influenced by time and concentration, making it less fundamental.[1]

Detailed Step-by-Step Methodology

1. Preparation:

  • Select a range of organic solvents of interest (e.g., methanol, acetone, dichloromethane, toluene, hexane).
  • Ensure all solvents are of high purity (e.g., HPLC grade).
  • Accurately weigh an excess amount of 1-Chloro-3-(2-fluorophenyl)propan-2-one into appropriately sized, sealable glass vials (e.g., 20 mL scintillation vials).
  • Expert Insight: The term "excess" is critical. One must add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring the solution is truly saturated.[7] However, adding too much can alter the solvent's properties.[7] A good starting point is 2-3 times the estimated solubility.

2. Equilibration:

  • Add a precise volume of the chosen solvent to each vial.
  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials in a constant-temperature shaker bath or incubator. Temperature control is crucial as solubility is temperature-dependent.[2][5] A standard temperature is 25 °C.
  • Agitate the samples for a predetermined period.
  • Trustworthiness Check: To ensure equilibrium is reached, a time-to-equilibrium study should be performed. Samples are taken at various time points (e.g., 24, 48, 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration no longer changes over time.[5] For many compounds, 48-72 hours is sufficient.

3. Phase Separation:

  • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a period (e.g., 2-4 hours) to allow the excess solid to sediment.[5]
  • Carefully withdraw an aliquot of the supernatant (the clear liquid layer) using a syringe.
  • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial for analysis.
  • Expert Insight: This step is a common source of error. The filtration must be rapid to prevent cooling and precipitation. The filter must not adsorb the solute; a pre-conditioning rinse with the saturated solution can mitigate this.

4. Quantification:

  • Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.
  • Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
  • Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

5. Solid Phase Analysis (Self-Validation):

  • After the experiment, recover the remaining solid from the vial.
  • Analyze the solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
  • Trustworthiness Check: This step validates that the solute did not undergo a polymorphic transformation or form a solvate during the experiment, which would result in measuring the solubility of a different solid form.[8]
Diagram: Experimental Workflow for the Shake-Flask Method

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_valid 5. Validation prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 Precise amounts equil1 Seal and place in shaker bath (25°C) prep2->equil1 equil2 Agitate for 48-72h to reach equilibrium equil1->equil2 sep1 Settle excess solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter (0.22 µm) sep2->sep3 quant1 Dilute filtrate sep3->quant1 quant2 Analyze via HPLC quant1->quant2 quant3 Calculate solubility quant2->quant3 valid1 Analyze residual solid (e.g., XRPD) quant3->valid1 Final Validation Step valid2 Confirm solid form is unchanged valid1->valid2

Caption: A self-validating workflow for equilibrium solubility determination.

Conclusion

While specific experimental solubility data for 1-Chloro-3-(2-fluorophenyl)propan-2-one is not widely published, a robust prediction of its behavior can be made based on its molecular structure. Its moderately polar nature, driven by a ketone group and halogen substituents balanced by a phenyl ring, suggests high solubility in polar protic and aprotic organic solvents and poor solubility in nonpolar solvents. This guide provides both the theoretical framework for this prediction and a comprehensive, gold-standard experimental protocol—the shake-flask method—to allow researchers to generate precise and reliable empirical data. Adherence to this methodology, with its integrated self-validation steps, will ensure the production of high-quality data essential for informed decision-making in chemical process development and pharmaceutical sciences.

References

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre.
  • XIONG Jing, ZHANG Tao, XU Ming-zhe, JIN Shao-hong. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • Solubility determination of compounds of pharmaceutical interest.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
  • A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry (RSC Publishing).
  • Solubility and Distribution Phenomena. SlideShare.
  • Physics-Based Solubility Prediction for Organic Molecules.
  • 1-Chloro-3-(4-fluorophenyl)propan-2-one. CymitQuimica.
  • 1-chloro-3-(2-fluorophenyl)acetone. Santa Cruz Biotechnology.
  • 1-Chloro-3-(2-fluorophenyl)propan-2-one.

Sources

The Versatile α-Haloketone: A Technical Guide to the Applications of 1-Chloro-3-(2-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of designing novel compounds with tailored properties. Among the vast array of halogenated building blocks, α-haloketones stand out as exceptionally versatile intermediates. This technical guide focuses on a particularly relevant member of this class: 1-Chloro-3-(2-fluorophenyl)propan-2-one . We will explore its synthesis, inherent reactivity, and its pivotal role as a precursor in the construction of complex molecular architectures, most notably in the development of antifungal agents. This document serves as an in-depth resource, providing not only theoretical insights but also practical, actionable protocols for the laboratory setting.

Introduction to 1-Chloro-3-(2-fluorophenyl)propan-2-one: A Molecule of Interest

1-Chloro-3-(2-fluorophenyl)propan-2-one is a bifunctional organic compound featuring a reactive α-chloroketone moiety and a fluorinated aromatic ring. Its chemical structure (Figure 1) endows it with a unique reactivity profile, making it a valuable synthon for introducing the 2-fluorophenylpropan-2-one backbone into a variety of molecules.

Figure 1: Chemical Structure of 1-Chloro-3-(2-fluorophenyl)propan-2-one

Caption: Structure of 1-Chloro-3-(2-fluorophenyl)propan-2-one.

The presence of the chlorine atom alpha to the carbonyl group makes this position highly susceptible to nucleophilic attack, a feature extensively exploited in the synthesis of heterocyclic compounds. Simultaneously, the 2-fluorophenyl group can engage in various aromatic substitution reactions and influences the overall electronic and steric properties of the molecule, which can be critical for biological activity.

Synthesis of 1-Chloro-3-(2-fluorophenyl)propan-2-one

The synthesis of α-chloroketones can be achieved through several methods. For 1-Chloro-3-(2-fluorophenyl)propan-2-one, a common and logical approach involves a two-step process starting from 2-fluorophenylacetic acid.

Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below. This pathway leverages readily available starting materials and well-established organic transformations.

G start 2-Fluorophenylacetic acid step1 Acid Chloride Formation start->step1 intermediate1 2-Fluorophenylacetyl chloride step1->intermediate1 step2 Reaction with Diazomethane (Arndt-Eistert Homologation) intermediate1->step2 intermediate2 Diazoketone intermediate step2->intermediate2 step3 Reaction with HCl intermediate2->step3 product 1-Chloro-3-(2-fluorophenyl)propan-2-one step3->product

Caption: Proposed synthetic pathway for 1-Chloro-3-(2-fluorophenyl)propan-2-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Fluorophenylacetyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenylacetic acid (1 equivalent).

  • Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

  • Slowly heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-fluorophenylacetyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 1-Chloro-3-(2-fluorophenyl)propan-2-one

  • Caution: Diazomethane is toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

  • Prepare a solution of diazomethane in diethyl ether.

  • Slowly add the crude 2-fluorophenylacetyl chloride (1 equivalent) to the ethereal solution of diazomethane at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully add a solution of hydrogen chloride in diethyl ether dropwise until the yellow color of diazomethane disappears and gas evolution ceases.

  • Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1-Chloro-3-(2-fluorophenyl)propan-2-one.

Applications in Organic Synthesis

The reactivity of the α-chloro-ketone functionality makes 1-Chloro-3-(2-fluorophenyl)propan-2-one a valuable intermediate in several key organic transformations.

Synthesis of Azole Antifungal Agents

A primary application of α-haloketones is in the synthesis of azole-containing compounds, which form the backbone of many antifungal drugs. The mechanism involves the nucleophilic substitution of the chloride by a nitrogen atom of the azole ring.

General Reaction Scheme:

G start 1-Chloro-3-(2-fluorophenyl)propan-2-one step Nucleophilic Substitution (Base catalyzed) start->step reagent 1,2,4-Triazole reagent->step product 1-(2-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-one step->product

Caption: General scheme for the synthesis of a triazole derivative.

This resulting triazole-substituted propanone can then be further modified, for example, by reduction of the ketone and subsequent reactions to build up the complex structures of modern antifungal agents like fluconazole and voriconazole. The fluorine atom on the phenyl ring is a common feature in many of these drugs, contributing to their metabolic stability and binding affinity to the target enzyme, lanosterol 14α-demethylase.

Illustrative Protocol for Triazole Synthesis:

  • To a solution of 1-Chloro-3-(2-fluorophenyl)propan-2-one (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add 1,2,4-triazole (1.1 equivalents) and a base like potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield the desired triazole derivative.

Darzens Condensation for Epoxide Synthesis

The Darzens condensation is a classic reaction that utilizes α-halo-carbonyl compounds to generate α,β-epoxy carbonyl compounds, also known as glycidic esters or ketones.[1][2][3] These epoxides are valuable synthetic intermediates that can undergo a variety of ring-opening reactions.[2]

Reaction Mechanism:

The reaction is initiated by the deprotonation of the α-carbon to the carbonyl group, forming an enolate. This enolate then acts as a nucleophile, attacking a carbonyl compound (an aldehyde or another ketone). The resulting alkoxide undergoes an intramolecular SN2 reaction to form the epoxide ring.[2]

G start 1-Chloro-3-(2-fluorophenyl)propan-2-one step1 Deprotonation (Base) start->step1 enolate Enolate intermediate step1->enolate step2 Nucleophilic Attack enolate->step2 aldehyde Aldehyde/Ketone (R'COR'') aldehyde->step2 alkoxide Alkoxide intermediate step2->alkoxide step3 Intramolecular SN2 alkoxide->step3 product α,β-Epoxy ketone step3->product

Caption: Mechanism of the Darzens condensation.

Exemplary Protocol for Darzens Condensation:

  • To a solution of 1-Chloro-3-(2-fluorophenyl)propan-2-one (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable aprotic solvent (e.g., THF, diethyl ether), cool the mixture to 0 °C.

  • Slowly add a strong base, such as sodium hydride or potassium tert-butoxide (1.1 equivalents), portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, the crude epoxide can be purified by column chromatography.

Safety and Handling

1-Chloro-3-(2-fluorophenyl)propan-2-one is an α-haloketone and should be handled with care. These compounds are often lachrymatory and can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Chloro-3-(2-fluorophenyl)propan-2-one is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity, stemming from the α-chloroketone moiety and the fluorinated aromatic ring, provides a powerful tool for the construction of complex molecules, particularly in the field of medicinal chemistry. The synthesis of azole antifungals and the formation of epoxides via the Darzens condensation are just two examples of its broad utility. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher looking to leverage the synthetic potential of this important intermediate.

References

Sources

Reactivity profile of alpha-chloroketones containing fluorine substituents

Reactivity Profile of -Chloroketones Containing Fluorine Substituents[1][2][3][4]

Executive Summary

The strategic incorporation of fluorine into


This guide analyzes the reactivity profile of two primary subclasses:


-chloro-

-fluoro ketones

-chloro-trifluoromethyl ketones

Mechanistic Profiling: The Fluorine Effect

To manipulate these substrates effectively, one must understand how fluorine perturbs the standard

Electronic Activation vs. Conformational Locking
  • Carbonyl Electrophilicity: The strong electron-withdrawing nature of fluorine (and especially the

    
     group) significantly lowers the LUMO energy of the carbonyl group. This makes the carbonyl carbon highly susceptible to nucleophilic attack, often leading to stable gem-diol (hydrate)  or hemiaminal  formation rather than transient intermediates.
    
  • Dipolar Repulsion: In

    
    -fluoro ketones, the C-F bond tends to align anti to the carbonyl oxygen to minimize dipole repulsion. This conformational preference can retard nucleophilic attack trajectories that require specific orbital overlaps (e.g., Burgi-Dunitz angle), making these substrates paradoxically less reactive toward certain reductions (like 
    
    
    ) compared to their non-fluorinated analogs, despite higher ground-state electrophilicity.
The HF Elimination Trap

A critical instability factor is the acidity of the



dehydrofluorination



Core Reactivity Module A: Heterocycle Synthesis

Application: Synthesis of 4-(trifluoromethyl)thiazoles via Hantzsch Condensation. Substrate: 3-Chloro-1,1,1-trifluoroacetone.

The Hantzsch thiazole synthesis is the most robust method for converting these substrates into bioactive heterocycles. The


Validated Protocol: 4-(Trifluoromethyl)-2-aminothiazole Synthesis

Reagents:

  • 3-Chloro-1,1,1-trifluoroacetone (1.0 equiv) [Note: Often supplied as a hydrate; use directly].

  • Thiourea (1.1 equiv).

  • Solvent: Ethanol (absolute).[1]

  • Base (Quench): Aqueous Ammonia or

    
    .
    

Step-by-Step Workflow:

  • Preparation: Dissolve thiourea (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 3-chloro-1,1,1-trifluoroacetone (10 mmol) dropwise at room temperature. Critical: The reaction is exothermic. Control addition rate to maintain a gentle warmth, not a rolling boil.

  • Reflux: Heat the mixture to reflux for 3–5 hours. The solution will turn yellow/orange. Monitor by TLC (EtOAc:Hexane 1:3) for the disappearance of thiourea.

  • Precipitation: Cool the reaction mixture to

    
    . A salt precipitate (thiazolium hydrochloride) may form.[2]
    
  • Neutralization: Pour the mixture into ice-water (50 mL) and neutralize with

    
     or 
    
    
    to pH 8–9. The free base thiazole will precipitate.
  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Self-Validating Checkpoint:

  • Success: Formation of a crystalline solid with a melting point distinct from thiourea (

    
     for literature standards).
    
  • Failure Mode: If an oil forms, it indicates incomplete cyclization or hydrate interference. Reflux longer with a dehydrating agent (molecular sieves) if using hydrated ketone.

Mechanism Visualization (DOT)

HantzschMechanismSubstrate3-Chloro-1,1,1-trifluoroacetoneIntermediate1S-AlkylatedIntermediateSubstrate->Intermediate1SN2 (S-attack on CH2Cl)ThioureaThiourea(Nucleophile)Thiourea->Intermediate1CyclizationIntramolecularN-AttackIntermediate1->CyclizationN-attack on C=O(Activated by CF3)Note1CF3 group increasesC=O electrophilicity,accelerating cyclization.Intermediate1->Note1DehydrationLoss of H2O& AromatizationCyclization->Dehydration- H2OProduct4-(Trifluoromethyl)thiazoleDehydration->ProductFinal Aromatic System

Caption: Mechanistic pathway of Hantzsch synthesis using fluorinated


Core Reactivity Module B: Stereoselective Reduction

Application: Synthesis of Chiral Fluorinated Halohydrins. Substrate:


Standard reduction (e.g.,


Brown’s DIP-Chloride

Validated Protocol: Asymmetric Reduction with (-)-DIP-Chloride

Reagents:

  • 
    -Chloro-
    
    
    -fluoroacetophenone (1.0 equiv).
  • (-)-DIP-Chloride (1.5 equiv).

  • Solvent: THF (anhydrous).

  • Workup: Diethanolamine.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Reagent Prep: Dissolve (-)-DIP-Chloride in anhydrous THF at

    
    .
    
  • Substrate Addition: Add the ketone (dissolved in minimal THF) slowly to the borane solution.

  • Incubation: Stir at

    
     for 12–24 hours. Note: Reaction rates are slower than non-fluorinated analogs; do not rush.
    
  • Quench & Recycle: Allow to warm to

    
    . Add diethanolamine (2.2 equiv) to complex the boron residue. A solid precipitate (chiral auxiliary byproduct) will form.
    
  • Filtration: Filter off the solid (this can be recycled).[2]

  • Extraction: Extract the filtrate with ether/pentane, wash with water, and dry.

Data Summary: Enantioselectivity Comparison

Substrate (R-CO-R')ReagentConditionsYield (%)ee (%)Configuration



920Racemic

(-)-DIP-Cl

7561(S)

(-)-DIP-Cl

8596 (S)

(-)-DIP-Cl

7092(S, S)

Table 1: Comparative reduction efficiency. Note the dramatic increase in ee% when the steric difference between the groups (

Transition State Visualization (DOT)

ReductionTScluster_logicStereocontrol LogicReagent(-)-DIP-Chloride(Steric Bulk)TSTransition State(Face Differentiation)Reagent->TSHydride TransferKetoneTrifluoromethyl Ketone(Small CF3 vs Large Ph)Ketone->TSCoordinationProductChiral Alcohol(>95% ee)TS->ProductWorkupLogicCF3 acts as the 'Small' group.Phenyl acts as the 'Large' group.DIP-Chloride matches steric pockets.

Caption: Stereochemical logic for the reduction of fluorinated ketones. The distinct steric profile of

Stability & Troubleshooting Guide

Working with

HF Elimination (Dehydrofluorination)[8]
  • Risk: Treatment with strong bases (e.g.,

    
    , 
    
    
    ) often triggers
    
    
    elimination of HF, yielding
    
    
    -fluoroenones which are potent Michael acceptors and polymerize rapidly.
  • Mitigation: Use "soft" nucleophiles (thiols, amines) or buffered conditions (pyridinium salts,

    
    ). Avoid hydroxide bases if possible.[3]
    
Hydrate Formation
  • Observation: 3-Chloro-1,1,1-trifluoroacetone often exists as a stable hydrate (

    
    ).
    
  • Impact: The hydrate is less reactive in nucleophilic additions.

  • Solution: For reactions requiring anhydrous conditions (e.g., organometallic addition), distill the ketone from concentrated

    
     or 
    
    
    immediately before use to generate the free carbonyl species.

References

  • Conform

    
    -fluoroketones and reactivity: 
    
    • Beilstein J. Org. Chem., 2017.

      
      -fluoroketones may influence their reactivity."[4]
      
    • [Link]

  • Hantzsch Thiazole Synthesis with Fluorinated Ketones

    • Proc. Indian Acad. Sci. (Chem. Sci.), 1982.[2] "A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones."

    • [Link][2]

  • Asymmetric Reduction of Trifluoromethyl Ketones

    • DTIC Report, 1994.[5] "Super Hydrides: Asymmetric reduction of alkyl (aryl) perfluoroalkyl ketones."

    • [Link]

  • Reactivity of

    
    -Haloketones (General Review): 
    
    • Molecules, 2003. "The Chemistry of -Haloketones and Their Utility in Heterocyclic Synthesis."
    • [Link]

  • Enzymatic Hydrodefluorination

    • ChemCatChem, 2021. "The Reactivity of -Fluoroketones with PLP Dependent Enzymes."
    • [Link]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Chloro-3-(2-fluorophenyl)propan-2-one: Boiling and Melting Point

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-fluorophenyl)propan-2-one is an α-haloketone, a class of organic compounds of significant interest in synthetic chemistry and drug development.[1] The presence of a halogenated side-chain and an aromatic ring imparts unique chemical properties that make them versatile intermediates for the synthesis of a wide array of biologically active molecules and heterocyclic compounds.[2][3] Specifically, the structural motifs present in 1-Chloro-3-(2-fluorophenyl)propan-2-one suggest its potential as a building block in the development of novel pharmaceutical agents.

The boiling and melting points of a compound are fundamental physical properties that provide critical insights into its purity, stability, and the nature of its intermolecular forces. For drug development professionals, this data is indispensable for formulation, purification, and ensuring the consistent quality of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the determination of the boiling and melting points of 1-Chloro-3-(2-fluorophenyl)propan-2-one, addressing the absence of readily available experimental data through a discussion of theoretical prediction methodologies and standardized experimental protocols.

The Challenge of Undetermined Physical Properties

As of the latest literature review, specific experimental data for the boiling and melting points of 1-Chloro-3-(2-fluorophenyl)propan-2-one have not been reported. This is a common scenario for novel or specialized chemical entities. In such cases, researchers have two primary pathways to ascertain these crucial parameters: computational prediction and experimental determination.

Part 1: Theoretical Prediction of Boiling and Melting Points

In the absence of empirical data, computational chemistry offers powerful tools to estimate the physicochemical properties of molecules. These methods are particularly valuable in the early stages of research and development for screening and prioritizing compounds.

Boiling Point Prediction

The boiling point of an organic molecule is primarily influenced by its molecular weight, structure, and the intermolecular forces it can form, such as dipole-dipole interactions and London dispersion forces. Quantitative Structure-Property Relationship (QSPR) models are a prominent method for predicting boiling points.[4][5] These models establish a mathematical relationship between the chemical structure of a compound and its physical properties.

Modern approaches often employ machine learning algorithms, such as linear regression, artificial neural networks (ANN), and support vector machines (SVM), trained on large datasets of known compounds.[2][3] These models utilize molecular descriptors, which are numerical representations of a molecule's topological, geometrical, and electronic features, to predict the boiling point.[5] For 1-Chloro-3-(2-fluorophenyl)propan-2-one, relevant descriptors would include its molecular weight, the presence of polar C-Cl, C-F, and C=O bonds, and the overall molecular shape.

Melting Point Prediction

Predicting melting points is generally more complex than predicting boiling points. The melting point is highly dependent on the crystal lattice energy, which is influenced by factors such as molecular symmetry, packing efficiency, and intermolecular interactions in the solid state.[1]

Theoretical models for melting point prediction often consider the thermodynamics of fusion, where the melting point (Tm) is the ratio of the enthalpy of fusion (ΔHm) to the entropy of fusion (ΔSm).[1] While ΔHm can often be estimated from group contributions, ΔSm is more challenging to predict as it is heavily influenced by molecular geometry and flexibility.[1] Machine learning models, including those based on natural language processing (NLP) of chemical structures represented as SMILES strings, have also been developed to tackle this challenge.[6][7]

Summary of Physicochemical Properties for 1-Chloro-3-(2-fluorophenyl)propan-2-one (Predicted)

PropertyPredicted ValueMethod
Molecular FormulaC9H8ClFO-
Molecular Weight186.61 g/mol -
XLogP32.4Computational Prediction
Boiling PointNo specific data available; requires computational modeling.QSPR, Machine Learning
Melting PointNo specific data available; requires computational modeling.Thermodynamic Models, Machine Learning

Note: The XLogP3 value is a computationally predicted measure of lipophilicity.[8]

Part 2: Experimental Determination Protocols

Given the importance of accurate physical constants, experimental determination remains the gold standard. The following sections provide detailed, field-proven methodologies for determining the melting and boiling points of a novel compound like 1-Chloro-3-(2-fluorophenyl)propan-2-one.

Melting Point Determination

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[9] The capillary method is a standard and widely used technique for accurate melting point determination.[10]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the sample of 1-Chloro-3-(2-fluorophenyl)propan-2-one is completely dry and finely powdered.

    • Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[11]

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a heating block and a means of observing the sample, often through a magnifying lens.

  • Preliminary Determination (Rapid Scan):

    • To save time, first perform a rapid determination by heating the sample quickly to get an approximate melting point.[9]

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Place a new capillary with the sample into the apparatus.

    • Set the heating rate to a slow and steady 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

    • Repeat the measurement at least twice to ensure consistency.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, providing an accurate reading.

  • Calibration: Regular calibration of the thermometer and apparatus with known standards is crucial for trustworthy results.[12]

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Prep1 Dry and Powder Sample Prep2 Load Capillary Tube (2-3 mm) Prep1->Prep2 Meas1 Insert into Apparatus Prep2->Meas1 Meas2 Rapid Heating (Approx. MP) Meas1->Meas2 Meas3 Slow Heating (1-2°C/min) Meas2->Meas3 Meas4 Record Melting Range Meas3->Meas4 Val1 Repeat Measurement (2x) Meas4->Val1 Val2 Consistent Results? Val1->Val2

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[13] For small quantities of a substance, a micro or mini-scale method is often employed.

Experimental Protocol: Mini-Scale Boiling Point Determination

  • Apparatus Setup:

    • Place approximately 2-3 mL of liquid 1-Chloro-3-(2-fluorophenyl)propan-2-one into a small test tube or conical vial.[14]

    • Add a boiling chip to ensure smooth boiling.

    • Position a thermometer so that the top of the bulb is level with the side arm of the distillation head or just above the liquid surface if a reflux condenser is used.[14] The thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

    • If necessary, insulate the apparatus with glass wool or aluminum foil to minimize heat loss.[14]

  • Heating and Measurement:

    • Gently heat the sample using a suitable heating mantle or oil bath.

    • Observe the temperature as the liquid begins to boil and a ring of refluxing condensate moves up the apparatus.

    • The boiling point is the stable temperature at which the vapor is condensing on the thermometer bulb.[13] Record this temperature.

    • It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Causality Behind Experimental Choices:

  • Boiling Chip: Prevents "bumping" or violent boiling by providing nucleation sites for bubbles to form.

  • Thermometer Placement: Placing the thermometer in the vapor phase ensures that the measured temperature is that of the vapor in equilibrium with the liquid, which is the true boiling point.

  • Insulation: Maintains a stable temperature gradient within the apparatus, leading to a more accurate measurement.

Diagram of Boiling Point Determination Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Measurement cluster_data Data Recording Setup1 Add Liquid and Boiling Chip Setup2 Position Thermometer in Vapor Phase Setup1->Setup2 Setup3 Insulate Apparatus Setup2->Setup3 Heat1 Gently Heat Sample Setup3->Heat1 Heat2 Observe Reflux Heat1->Heat2 Heat3 Record Stable Temperature Heat2->Heat3 Data1 Record Boiling Point Heat3->Data1 Data2 Record Atmospheric Pressure Data1->Data2

Caption: Workflow for Mini-Scale Boiling Point Determination.

Conclusion

While experimental data for the boiling and melting points of 1-Chloro-3-(2-fluorophenyl)propan-2-one are not currently available in the public domain, this guide provides a robust framework for both the theoretical estimation and experimental determination of these vital physicochemical properties. For researchers and drug development professionals, the application of computational prediction methods can offer valuable initial insights, while the detailed experimental protocols outlined herein provide a clear and reliable path to obtaining accurate and trustworthy data. The rigorous determination of these fundamental properties is a cornerstone of sound scientific research and is essential for the advancement of novel chemical entities from the laboratory to potential therapeutic applications.

References

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 22(8), 1214. [Link]

  • Gabriel, E. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

  • De Kimpe, N., & Verhé, R. (1983). The Chemistry of Alpha-Haloketones, Alpha-Haloaldehydes and Alpha-Holoimines. Wiley. [Link]

  • Myrdal, P. B., & Yalkowsky, S. H. (1997). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 86(8), 969-971. [Link]

  • Katritzky, A. R., et al. (1998). Normal Boiling Points For Organic Compounds: Correlation and Prediction by A Quantitative Structure-Property Relationship. Journal of Chemical Information and Computer Sciences, 38(2), 1171-1184. [Link]

  • Mi, W., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications, 57(20), 2633-2636. [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Organic Laboratory Techniques. [Link]

  • Taylor & Francis. (n.d.). α-halo ketones – Knowledge and References. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • Li, H., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Hazardous Materials, 262, 74-81. [Link]

  • Sun, E. (2022). Application of Machine Learning in Predicting Molecular Properties. Scholarly Review Journal. [Link]

  • Palmer, D. S., et al. (2017). Predicting Melting Points of Organic Molecules. St Andrews Research Repository. [Link]

  • PubChem. (n.d.). 1-chloro-3-(2-fluorophenyl)propan-2-one. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • Utah Tech University. (n.d.). Measuring a Boiling Point. [Link]

  • BCP/PC/SOP/017. (2022, December 31). Standard Operating Procedure for Melting point apparatus. [Link]

  • Asian Journal of Chemistry. (2011). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • ChemConnections. (n.d.). Boiling Point Determination. [Link]

  • California Air Resources Board. (2010, August 17). Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. [Link]

  • Shanghai Institute of Organic Chemistry. (2020). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. [Link]

  • PDF), A. K. (2025, February 22). Prediction of Melting Temperature of Organic Molecules using Machine Learning. [Link]

  • ChemConnections. (n.d.). Boiling Point Determination Procedure. [Link]

  • PubChemLite. (n.d.). 1-chloro-3-(2-fluorophenyl)propan-2-one. [Link]

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Technical Whitepaper: Structural Characterization and Analytical Protocols for 1-Chloro-3-(2-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

1-Chloro-3-(2-fluorophenyl)propan-2-one is a high-value electrophilic intermediate used primarily in the synthesis of fused heterocyclic systems and pharmaceutical agents (e.g., protease inhibitors, dopamine agonists). Structurally, it combines an ortho-fluorinated phenyl ring with a reactive


-chloroketone moiety.

This guide provides a definitive structural analysis framework. It addresses the specific challenges posed by this molecule: the thermal instability of the


-haloketone group, the spectroscopic complexity introduced by 

-

spin-spin coupling, and the critical requirement for distinguishing it from regioisomers (e.g., 4-fluorophenyl analogs).

Part 1: Molecular Architecture & Reactivity Profile

Structural Breakdown

The molecule consists of two distinct domains separated by a carbonyl bridge:

  • The Nucleophilic Domain (Aromatic): A phenyl ring substituted at the ortho (2) position with fluorine. The fluorine atom introduces significant electronic effects (inductive withdrawal, resonance donation) and serves as a distinct NMR handle.

  • The Electrophilic Domain (Aliphatic): A propan-2-one chain where the terminal methyl is chlorinated. The

    
     bond is activated by the adjacent carbonyl, making the methylene carbon highly susceptible to 
    
    
    
    attack.
Critical Reactivity & Stability
  • Thermal Instability: Like most

    
    -haloketones, this compound is prone to Favorskii rearrangements or polymerization upon heating. Gas Chromatography (GC) is not recommended  for primary purity assessment due to on-column degradation.
    
  • Hydrolytic Sensitivity: The

    
     bond is labile. Exposure to moisture can lead to hydrolysis (forming the 
    
    
    
    -hydroxy ketone) or dimerization.

Part 2: Spectroscopic Validation (The Core)

This section details the self-validating spectral signatures required to confirm identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom (


) creates complex coupling patterns.
Protocol 1:

-NMR (Proton)
  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
  • Key Diagnostic Signals:

MoietyChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Structural Logic

4.10 - 4.25SingletN/AIsolated methylene. Deshielded by

and

.

3.80 - 3.95Doublet (d)

Hz
Long-range coupling (

) with the ortho-fluorine.
Aromatic (H-3) 7.00 - 7.15Triplet/Multiplet

Hz
Vicinal coupling to F.
Aromatic (H-6) 7.20 - 7.35MultipletN/AOrtho to the alkyl chain.

Expert Insight: The distinguishing feature between the 2-fluoro and 4-fluoro isomers is the splitting of the benzylic methylene (


). In the 4-fluoro isomer, this signal appears as a singlet because the fluorine is too distant (

) to couple effectively. In the 2-fluoro isomer, a fine doublet is often observed.
Protocol 2:

-NMR (Carbon)
  • Carbonyl (

    
    ):  ~200 ppm.
    
  • C-F Coupling: The aromatic carbons will show large splitting patterns.

    • 
       (C-2): Doublet, 
      
      
      
      Hz.
    • 
       (C-3): Doublet, 
      
      
      
      Hz.
Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch:

    
     cm
    
    
    
    .
    • Note: This is higher than typical dialkyl ketones (

      
       cm
      
      
      
      ) due to the electron-withdrawing effect of the
      
      
      -chlorine (field effect), which stiffens the
      
      
      bond.
  • C-F Stretch:

    
     cm
    
    
    
    (Strong band, often overlapping with C-C fingerprints).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ).
  • Fragmentation: Common loss of the chloromethyl group (

    
    ) via 
    
    
    
    -cleavage.

Part 3: Chromatographic Purity Profiling

Due to thermal instability, High-Performance Liquid Chromatography (HPLC) is the gold standard for purity.

HPLC Method Parameters (SOP)
ParameterSettingRationale
Column C18 (ODS),

mm, 5

m
Standard reverse-phase stationary phase for moderately polar aromatics.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier prevents tailing of any hydrolyzed byproducts.
Mobile Phase B Acetonitrile (ACN)Strong eluent for organic solubility.
Gradient 10% B to 90% B over 15 minEnsures separation of the polar acid impurity and non-polar dimers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmTargets the phenyl ring absorption.
Temperature 25°C (Controlled)Crucial: Avoid heating column to prevent degradation.
System Suitability Test (SST)

Before releasing results, the system must pass:

  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely the des-chloro or hydrolyzed analog).

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for characterizing this compound, ensuring no false positives from isomers or degradation products.

AnalyticalWorkflow Start Crude Sample (1-Chloro-3-(2-fluorophenyl)propan-2-one) IR_Check Step 1: FT-IR Analysis Check C=O shift (1725-1740 cm⁻¹) Start->IR_Check NMR_Check Step 2: 1H-NMR Analysis Focus: Benzylic CH2 Splitting IR_Check->NMR_Check Decision_Isomer Is Benzylic CH2 a Doublet? NMR_Check->Decision_Isomer Isomer_4F Identify as 4-Fluorophenyl Isomer Decision_Isomer->Isomer_4F No (Singlet) Confirm_2F Confirm 2-Fluorophenyl Core Decision_Isomer->Confirm_2F Yes (J ~1-2Hz) HPLC_Check Step 3: HPLC Purity (Reverse Phase, <30°C) Confirm_2F->HPLC_Check Purity_Decision Purity > 98%? HPLC_Check->Purity_Decision Release Release for Synthesis Purity_Decision->Release Yes Reprocess Recrystallize (Cold Hexane/EtOAc) Purity_Decision->Reprocess No Reprocess->HPLC_Check

Figure 1: Analytical decision tree for structural verification and purity assessment. Note the specific NMR checkpoint to distinguish regioisomers.

Part 5: Synthesis Pathway & Impurity Origins

Understanding the synthesis is vital for anticipating impurities. The most common route is the Arndt-Eistert homologation or Nierenstein reaction .

SynthesisPathway Acid 2-Fluorophenylacetic Acid AcidCl Acid Chloride (Reactive Intermediate) Acid->AcidCl SOCl2 Diazo Diazoketone (Explosive Hazard) AcidCl->Diazo CH2N2 (Diazomethane) Product Target: 1-Chloro-3-(2-fluorophenyl)propan-2-one Diazo->Product HCl (g) / 0°C Impurity Impurity: Chloromethyl Ketone Dimer Product->Impurity Heat / Time

Figure 2: Primary synthesis route showing the critical diazoketone intermediate and potential degradation pathways.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on NMR coupling constants and IR shifts for

    
    -haloketones).
    
  • Podlech, J., & Seebach, D. (1995). "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. [Link] (Foundational methodology for diazoketone to chloroketone conversion).

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons.[2] (Source for

    
     and 
    
    
    
    coupling constants in ortho-substituted aromatics).
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 66660537 (Trifluoro analog reference)." PubChem. [Link] (Used for comparative spectral data of fluorophenyl propanone derivatives).

  • Reich, H. J. (2024). "WinPLT NMR Coupling Constants: Fluorine-Proton Coupling." University of Wisconsin-Madison. [Link] (Verified data for long-range H-F coupling).

Sources

Methodological & Application

Friedel-Crafts acylation routes to 1-Chloro-3-(2-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthetic Routes to 1-Chloro-3-(2-fluorophenyl)propan-2-one: A Guide to Friedel-Crafts Acylation and Advanced Alternatives

Abstract

1-Chloro-3-(2-fluorophenyl)propan-2-one is a valuable α-chloroketone intermediate in pharmaceutical and fine chemical synthesis.[1] Its structure, featuring a reactive chloromethyl ketone and a fluorinated aromatic ring, makes it a versatile building block for constructing more complex molecules such as chiral epoxides, γ-diketones, and various heterocyclic compounds.[1] This document provides a detailed guide for researchers on the synthesis of this target molecule. We will explore a classical Friedel-Crafts acylation approach involving the reaction of fluorobenzene with chloroacetyl chloride. Concurrently, we will present a modern, alternative one-step method starting from 2-fluorophenylacetic acid, which circumvents some of the inherent challenges of the classical route. This guide offers in-depth protocols, mechanistic insights, and practical considerations to enable researchers to select and execute the optimal synthetic strategy.

The Classical Approach: Friedel-Crafts Acylation of Fluorobenzene

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2][3] This electrophilic aromatic substitution reaction typically employs an acyl halide or anhydride with a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to produce an aryl ketone.[4][5][6]

Principle and Mechanism

The reaction proceeds through the generation of a highly electrophilic acylium ion. The Lewis acid catalyst activates the acyl chloride, facilitating the departure of the chloride ion and forming a resonance-stabilized acylium ion.[3][7][8] This electrophile is then attacked by the π-electrons of the aromatic ring, leading to a carbocation intermediate known as a sigma complex or arenium ion.[7] Aromaticity is restored through deprotonation, yielding the final ketone product and regenerating the catalyst.[4] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the stability of the acylium ion, which prevents the carbocation rearrangements often observed in alkylations.[7]

FC_Mechanism reagents Chloroacetyl Chloride + AlCl₃ acylium Acylium Ion (Electrophile) [Cl-CH₂-C≡O]⁺ + AlCl₄⁻ reagents->acylium Generation of Electrophile sigma_complex Sigma Complex (Arenium Ion) fluorobenzene Fluorobenzene (Nucleophile) fluorobenzene->sigma_complex Electrophilic Attack product Product-Catalyst Complex sigma_complex->product Deprotonation (-H⁺) final_product 1-(2/4-fluorophenyl)- 3-chloropropan-2-one product->final_product Aqueous Workup

Figure 1: General mechanism of Friedel-Crafts acylation.

Application to Fluorobenzene: Challenges and Considerations

Synthesizing 1-Chloro-3-(2-fluorophenyl)propan-2-one via this route requires the acylation of fluorobenzene with chloroacetyl chloride. This specific transformation presents several challenges:

  • Ring Deactivation: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making the reaction more sluggish than with benzene. Harsher reaction conditions may be required, which can increase the likelihood of side reactions.[9]

  • Regioselectivity: Fluorine is an ortho, para-directing group. Therefore, the acylation is expected to yield a mixture of two main regioisomers: the desired 1-(2-fluorophenyl)propan-2-one (ortho product) and 1-(4-fluorophenyl)propan-2-one (para product). The para isomer is often the major product due to reduced steric hindrance.[9][10] Separating these isomers will be a critical step in the purification process.

  • Catalyst Stoichiometry: Unlike a truly catalytic process, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. The reason is that the product ketone is a Lewis base and forms a strong, stable complex with the AlCl₃, rendering it inactive.[2] This complex must be hydrolyzed during the aqueous workup to liberate the final product.[2][11]

Experimental Protocol: Acylation of Fluorobenzene

This protocol is a representative procedure adapted from standard Friedel-Crafts methodologies.[12][13] Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene

  • Chloroacetyl chloride

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (solvent)

  • Hydrochloric Acid (conc. HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or vacuum distillation

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge the three-neck flask with anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous DCM. The glassware must be thoroughly dried to prevent deactivation of the catalyst.[13]

  • Reagent Addition: Cool the stirred suspension of AlCl₃ in an ice-water bath to 0°C. Add chloroacetyl chloride (1.0 equivalent) dropwise via the addition funnel over 15-20 minutes. The formation of the acylium ion precursor is often exothermic.[13]

  • Aromatic Substrate Addition: Following the complete addition of chloroacetyl chloride, add fluorobenzene (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up (Quenching): Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[11][13] This step hydrolyzes the aluminum-ketone complex and quenches any remaining reactive species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, containing a mixture of ortho and para isomers, must be purified. This is typically achieved by vacuum distillation or silica gel column chromatography.

FC_Workflow start Assemble Dry Glassware (Inert Atmosphere) step1 Add AlCl₃ and DCM start->step1 step2 Cool to 0°C step1->step2 step3 Add Chloroacetyl Chloride (dropwise) step2->step3 step4 Add Fluorobenzene (dropwise) step3->step4 step5 Stir at Room Temperature (2-4h) Monitor by TLC/GC-MS step4->step5 step6 Quench: Pour onto Ice/HCl step5->step6 step7 Extract with DCM step6->step7 step8 Wash with H₂O, NaHCO₃, Brine step7->step8 step9 Dry (MgSO₄) & Concentrate step8->step9 end Purify by Chromatography or Vacuum Distillation step9->end

Figure 2: Experimental workflow for Friedel-Crafts acylation.

An Advanced Alternative: One-Step Synthesis from 2-Fluorophenylacetic Acid

To overcome the regioselectivity issues and the challenges associated with acylating a deactivated ring, a more modern approach can be employed. A practical one-step method for preparing α-chloroketones from phenylacetic acid derivatives has been developed, which utilizes the reactivity of a magnesium enolate dianion intermediate.[1] This route offers excellent regiocontrol as the substitution pattern is predetermined by the starting material.

Principle of the Method

This synthesis avoids the need for a Friedel-Crafts reaction on the aromatic ring itself. Instead, it builds the carbon skeleton from 2-fluorophenylacetic acid. The acid is converted into a magnesium enolate dianion, which then acts as a nucleophile. This dianion selectively attacks a suitable chloromethyl carbonyl electrophile. A spontaneous decarboxylation occurs during the reaction quench, yielding the desired α-chloroketone in a single pot.[1]

Protocol for the Synthesis from 2-Fluorophenylacetic Acid

This protocol is based on the method described by Zacuto, M. J., et al. in the Journal of Organic Chemistry.[1]

Materials:

  • 2-Fluorophenylacetic acid

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution

  • N-Methoxy-N-methyl-2-chloroacetamide (Weinreb amide electrophile)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (NH₄Cl) solution (saturated)

Procedure:

  • Dianion Formation: In a dry flask under an inert atmosphere, dissolve 2-fluorophenylacetic acid (1.0 equivalent) in anhydrous THF. Cool the solution to 0°C.

  • Grignard Addition: Add i-PrMgCl·LiCl solution (2.1 equivalents) dropwise to the solution, maintaining the temperature between 0-5°C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the magnesium enolate dianion.

  • Electrophile Addition: In a separate flask, prepare a solution of N-methoxy-N-methyl-2-chloroacetamide (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the dianion mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for approximately 30 minutes after the addition is complete.

  • Work-up (Quenching & Decarboxylation): Quench the reaction by adding saturated aqueous NH₄Cl solution. The decarboxylation of the intermediate occurs spontaneously during this step.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over an anhydrous salt, concentrate, and purify the crude product via silica gel chromatography to yield 1-Chloro-3-(2-fluorophenyl)propan-2-one.

Data Summary and Characterization

The choice of synthetic route will significantly impact the expected outcome. The following table summarizes the key differences.

ParameterClassical Friedel-Crafts Route Zacuto (Alternative) Route
Starting Material Fluorobenzene2-Fluorophenylacetic acid
Key Reagents Chloroacetyl chloride, AlCl₃i-PrMgCl·LiCl, Chloroacetyl Weinreb amide
Regiocontrol Poor; yields ortho/para mixtureExcellent; regiochemistry is pre-determined
Key Challenge Separation of isomers; ring deactivationHandling of organometallic reagents
Primary Byproducts 1-(4-fluorophenyl)-3-chloropropan-2-oneMinimal, related to electrophile addition
Expected Yield Moderate (highly dependent on separation efficiency)Good to excellent[1]

Product Characterization: The final product, 1-Chloro-3-(2-fluorophenyl)propan-2-one (CAS 937-38-2), should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure, connectivity, and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight (186.61 g/mol for C₉H₈ClFO).

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) stretch (~1720-1740 cm⁻¹).

Safety and Troubleshooting

  • Safety: Friedel-Crafts acylation involves hazardous materials. Anhydrous aluminum chloride reacts violently with water and is corrosive.[13] Acyl chlorides are lachrymatory and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The alternative route involves organomagnesium reagents, which are flammable and moisture-sensitive.

  • Troubleshooting (Classical Route):

    • Low Yield: Often due to moisture inactivating the AlCl₃ catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Complex Product Mixture: May indicate side reactions like polyacylation. Using a slight excess of the aromatic substrate can help minimize this.[9] Harsh conditions (high temperature, long reaction times) should be avoided.

    • Difficult Isomer Separation: Optimization of the chromatographic mobile phase is crucial for separating the ortho and para products.

Conclusion

The synthesis of 1-Chloro-3-(2-fluorophenyl)propan-2-one can be successfully approached by multiple routes. The classical Friedel-Crafts acylation of fluorobenzene provides a direct method but is hampered by issues of regioselectivity and the need to activate a deactivated aromatic ring. For applications requiring high isomeric purity and predictable outcomes, the modern one-pot synthesis from 2-fluorophenylacetic acid offers a superior alternative, showcasing the evolution of synthetic strategy towards greater efficiency and control. The choice of method will depend on the researcher's specific needs, available starting materials, and tolerance for purification challenges.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • TMP Chem. (2020, April 6). Friedel Crafts Acylation and Akylation [Video]. YouTube. Retrieved from [Link]

  • Swarthmore College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Friedel-Crafts (Acylation). Retrieved from [Link]

  • The Organic Chem Lab. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Kunisawa, T., et al. (2019). Acylation of Alkenes with the Aid of AlCl3 and 2,6-Dibromopyridine. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • Kim, D., et al. (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Nature Communications. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
  • Shanghai Institute of Organic Chemistry. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and 1-benzoylpiperidine-4-carbonyl chloride (4c). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

Sources

Catalytic reagents for processing 1-Chloro-3-(2-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Catalytic Strategies for the Asymmetric Transformation of 1-Chloro-3-(2-fluorophenyl)propan-2-one

Abstract

This application note details the catalytic processing of 1-Chloro-3-(2-fluorophenyl)propan-2-one (CFP-Ketone) , a critical alpha-chloroketone intermediate. Due to the presence of the electron-withdrawing fluorine atom at the ortho position and the reactive alpha-chloro functionality, this substrate presents unique challenges in chemo- and stereoselectivity. This guide focuses on two high-value asymmetric reduction pathways: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) reduction . These protocols yield high-purity chiral halohydrins, essential precursors for glycidic epoxides and chiral amino-alcohol pharmacophores.

Introduction & Structural Analysis

The substrate, 1-Chloro-3-(2-fluorophenyl)propan-2-one , contains two competing reactive sites: the electrophilic carbonyl and the alkyl chloride. Successful processing requires chemoselective reduction of the carbonyl without dehalogenation.

  • Electronic Effect: The ortho-fluorine atom exerts an inductive withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs.

  • Steric Effect: The 2-position substituent creates steric bulk that can hinder the approach of bulky catalysts, necessitating ligands with specific "chiral pockets."

  • Stability Risk: Alpha-chloroketones are prone to Favorskii rearrangement or self-alkylation under strong basic conditions. The protocols below utilize mild bases or enzymatic conditions to mitigate this.

Decision Matrix: Selecting the Catalytic Route

ReactionDecisionTree Start Substrate: 1-Chloro-3-(2-fluorophenyl)propan-2-one Scale Production Scale? Start->Scale Small Lab/Pilot (<1 kg) Scale->Small Large Industrial (>10 kg) Scale->Large Chem Route A: Chemocatalysis (Ru-ATH) Small->Chem Faster Setup Bio Route B: Biocatalysis (KRED) Large->Bio Lower Cost/Green ChemRes Product: Chiral Halohydrin (>95% ee) Chem->ChemRes BioRes Product: Chiral Halohydrin (>99% ee) Bio->BioRes

Figure 1: Decision matrix for selecting the optimal catalytic strategy based on operational scale and purity requirements.

Protocol A: Chemocatalysis (Ruthenium-Arene Complex)

Mechanism: Asymmetric Transfer Hydrogenation (ATH).[1][2][3][4] Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya type). Rationale: The TsDPEN ligand forms a chiral lattice that accommodates the aromatic ring of the substrate. The ortho-fluorine actually enhances stereoselectivity in this system by locking the substrate orientation via weak H-F interactions within the transition state.

Materials
  • Substrate: 1-Chloro-3-(2-fluorophenyl)propan-2-one (100 mmol).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[4]

  • Solvent: Dichloromethane (DCM) or reaction can be run neat in the H-source.

Step-by-Step Procedure
  • Inerting: Flame-dry a 250 mL two-neck round-bottom flask and purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Catalyst Charge: Add RuCl(p-cymene)[(R,R)-TsDPEN] (318 mg, 0.5 mmol) to the flask.

  • Solvent Addition: Add 20 mL of degassed DCM. Stir until the catalyst is fully dissolved (deep red/purple solution).

  • H-Source Addition: Slowly add the Formic Acid/TEA mixture (25 mL) via syringe. Caution: Exothermic.

  • Substrate Addition: Dissolve the ketone (18.6 g, 100 mmol) in 10 mL DCM and add dropwise to the catalyst mixture at 0°C.

  • Reaction: Warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[5][6]

    • Checkpoint: The ketone spot (

      
      ) should disappear; alcohol spot (
      
      
      
      ) appears.
  • Quench: Dilute with water (50 mL) and extract with DCM (

    
     mL).
    
  • Purification: Wash combined organics with saturated

    
     (to remove formic acid) and brine. Dry over 
    
    
    
    and concentrate in vacuo.

Expected Result: >95% Yield, 96-98% ee (S)-isomer (using R,R-catalyst).

Mechanistic Visualization (Ru-ATH)

RuMechanism Cat Ru-H Species (18e- Active Catalyst) TS 6-Membered Transition State Cat->TS Coordination Sub Substrate (F-Phenyl Ketone) Sub->TS Prod Chiral Alcohol + Ru-Amido (16e-) TS->Prod Hydride Transfer Regen Formic Acid (H-Donor) Prod->Regen Catalyst Turnover Regen->Cat Protonation

Figure 2: The concerted proton/hydride transfer mechanism. The Ru-H delivers the hydride while the amino group delivers the proton, reducing the ketone without direct metal coordination to the oxygen.

Protocol B: Biocatalysis (Ketoreductase - KRED)

Mechanism: Enzymatic Hydride Transfer (NADH/NADPH dependent). Catalyst: Engineered KRED (e.g., Codexis KRED-P1 series or equivalent). Rationale: Biocatalysis operates at neutral pH and ambient temperature, eliminating the risk of dechlorination or rearrangements common with chemical reductants. It offers superior enantioselectivity (>99% ee).[5]

Materials
  • Enzyme: KRED-Screening Kit (Select variant matching ortho-substitution tolerance).

  • Cofactor: NADP+ (1.0 g/L).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Co-solvent: Isopropanol (IPA) or DMSO (10% v/v).

Step-by-Step Procedure
  • Buffer Prep: Prepare 100 mL of 100 mM phosphate buffer (pH 7.0) containing 1 mM

    
    .
    
  • Cofactor Mix: Dissolve Glucose (1.5 eq relative to substrate) and NADP+ (catalytic amount, 50 mg) in the buffer. Add GDH (500 units).

  • Substrate Prep: Dissolve 1-Chloro-3-(2-fluorophenyl)propan-2-one (1.86 g, 10 mmol) in 5 mL DMSO.

  • Initiation: Add the substrate solution to the buffer mixture. Add the KRED enzyme (50-100 mg powder) under gentle stirring.

  • Incubation: Stir at 30°C at 250 rpm. Maintain pH 7.0 by automatic titration with 1M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Workup: After 24 hours (or >99% conversion), add Celite and filter to remove protein. Extract the aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Isolation: Dry organic layer over

    
     and evaporate.
    

Expected Result: >90% Isolated Yield, >99% ee.

Comparative Data Analysis

FeatureRu-ATH (Chemocatalysis)KRED (Biocatalysis)
Enantiomeric Excess (ee) 95 - 97%>99%
Substrate Loading High (100-500 g/L) Moderate (20-50 g/L)
Reaction Time Fast (4-12 h)Slower (12-24 h)
Cost High (Ru metal)Low (at scale)
Safety Organic solvents, Formic AcidAqueous media
Scalability LinearRequires pH control

Downstream Application: Epoxide Formation

The chiral chlorohydrin obtained from the above protocols is a direct precursor to the chiral epoxide.

  • Reagent: 2M NaOH or KOH.

  • Conditions: Stir chlorohydrin in THF/Water (1:1) with base at 0°C for 1 hour.

  • Outcome: Intramolecular

    
     displacement of the chloride by the alkoxide yields (S)-2-(2-fluorobenzyl)oxirane .
    
  • Significance: This epoxide is the "universal joint" for synthesizing beta-amino alcohols by ring-opening with various amines.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][7] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of alpha-halo ketones: A mild route to chiral halohydrins. Green Chemistry, 13, 226-265. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[8][9] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Hamada, T., et al. (2002). Asymmetric Transfer Hydrogenation of alpha-Halo Ketones. Journal of the American Chemical Society, 124(6), 1261. Link

Sources

Solvent selection for reactions involving 1-Chloro-3-(2-fluorophenyl)propan-2-one

Optimizing Reaction Environments for Fluorinated -Chloroketones: A Guide to 1-Chloro-3-(2-fluorophenyl)propan-2-one

Executive Summary & Compound Profile

1-Chloro-3-(2-fluorophenyl)propan-2-one is a high-value electrophilic building block used primarily in the synthesis of fused heterocycles (e.g., aminothiazoles, imidazoles) and chiral amino alcohols for pharmaceutical applications.[1]

Its reactivity is defined by two competing electrophilic sites: the


11
Physicochemical Profile
PropertyCharacteristicImpact on Process
Primary Reactivity

-Haloketone (

active)
Highly sensitive to solvent polarity; prone to byproduct formation (dimers) if concentration is uncontrolled.[1]
Electronic Effect 2-Fluoro (Inductive Withdraw)Increases acidity of benzylic protons; slightly activates carbonyl toward hydration/addition.[1]
Solubility Lipophilic Fluorine TagPoor water solubility; high affinity for chlorinated solvents and ethers.[1]
Stability Thermal/PhotolyticDegradation possible at T > 60°C in basic media; lachrymator.[1]

Solvent Selection Matrix

The choice of solvent dictates the reaction pathway.[1] For this substrate, we categorize solvents based on the desired transformation: Nucleophilic Substitution (


)Carbonyl Reduction
A. For Nucleophilic Substitution (e.g., Heterocycle Synthesis)

Goal: Maximize displacement of Chloride by Amines/Thioamides while suppressing elimination or self-condensation.[1]

Solvent ClassSpecific SolventSuitabilityMechanistic Insight
Polar Aprotic (Recommended) Acetonitrile (MeCN) High Excellent balance.[1] Solubilizes the substrate and polar nucleophiles.[1][2][3] Moderate boiling point (82°C) allows easy removal.[1]
Polar Aprotic (High Performance) DMF / DMSO Medium Fastest

rates due to cation solvation (leaving nucleophile "naked").[1] Drawback: Difficult aqueous workup due to emulsions with the fluorinated product.[1]
Polar Protic Ethanol / Isopropanol Low/Specific Retards

rate (H-bonding to nucleophile).[1] Only use if the product precipitates out (driving force) or for Hantzsch thiazole synthesis.[1]
Green Alternative Ethyl Acetate (EtOAc) High Good solubility for the fluorinated ring.[1] Slower reaction rate than MeCN but environmentally benign and easy workup.[1]
B. For Reduction (Ketone Alcohol)

Goal: Solubilize hydride sources (e.g.,

1
Solvent ClassSpecific SolventSuitabilityMechanistic Insight
Alcoholic Methanol (MeOH) High Standard for borohydride reductions.[1] Fast kinetics.
Ethereal THF / 2-MeTHF High Essential co-solvent if the fluorinated substrate precipitates in pure MeOH. 2-MeTHF is the preferred green alternative to THF.[1]
Chlorinated DCM Avoid While soluble, DCM is non-green and incompatible with many hydride sources.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection and the subsequent workup strategy, specifically tailored to handle the "Fluorine Effect" (emulsion risks).

SolventSelectionStartSubstrate:1-Chloro-3-(2-fluorophenyl)propan-2-oneReactionTypeSelect Reaction TypeStart->ReactionTypeSN2Nucleophilic Substitution(e.g., Amine/Thioamide)ReactionType->SN2ReductionCarbonyl Reduction(Hydride/Enzymatic)ReactionType->ReductionPolarAproticSolvent: Acetonitrile (MeCN)(Balance Rate/Workup)SN2->PolarAproticStandard ProtocolGreenSN2Green Alt: Ethyl Acetate(Slower, Cleaner)SN2->GreenSN2Green ChemistryWorkupWorkup StrategyPolarAprotic->WorkupGreenSN2->WorkupProticMixSolvent: MeOH + 2-MeTHF(Solubility + Reactivity)Reduction->ProticMixProticMix->WorkupEmulsionRisk: Fluorine-induced EmulsionWorkup->EmulsionSolutionSolution: High Ionic Strength(Sat. Brine + 5% MeOH)Emulsion->Solution

Figure 1: Strategic decision tree for solvent selection based on reaction type, highlighting the critical workup modification for fluorinated intermediates.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Aminothiazole Derivative (Hantzsch Condensation)

Context: This reaction utilizes the

11

Reagents:

  • 1-Chloro-3-(2-fluorophenyl)propan-2-one (1.0 equiv)[1]

  • Thiourea or substituted Thioamide (1.1 equiv)[1]

  • Solvent: Ethanol (Absolute) or Isopropanol[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the thioamide in Ethanol (5 mL per mmol).

  • Addition: Add 1-Chloro-3-(2-fluorophenyl)propan-2-one dropwise at Room Temperature (RT). Note: The reaction is exothermic.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).[1]

    • Observation: The fluorinated starting material (

      
      ) will disappear; a lower 
      
      
      spot (product salt) will appear.[1]
  • Isolation (Direct): Cool to 0°C. The product often crystallizes as the HCl salt.[1] Filter and wash with cold ether.[1]

  • Isolation (Alternative): If no precipitate, remove EtOH under reduced pressure. Redissolve in EtOAc and wash with saturated

    
     (free-basing).[1]
    
Protocol B: Asymmetric Transfer Hydrogenation (Ketone Reduction)

Context: Reducing the ketone to a chiral alcohol.[1][4]

Reagents:

  • Substrate (1.0 equiv)

  • Formic Acid / Triethylamine (5:2 azeotrope)[1]

  • Ru-TsDPEN Catalyst (1 mol%)[1]

  • Solvent: DCM (Traditional) or 2-MeTHF (Recommended Green)

Step-by-Step:

  • Inertion: Purge the reaction vessel with Nitrogen.

  • Solvation: Dissolve the catalyst and substrate in degassed 2-MeTHF (10 mL per mmol).

  • Initiation: Add the Formic Acid/TEA mixture via syringe.

  • Reaction: Stir at 25–30°C for 12 hours.

  • Workup (Fluorine Specific):

    • Dilute with water.[1]

    • Critical Step: The fluorinated alcohol may form a "rag layer" (emulsion).[1] Add saturated brine immediately to force phase separation.[1]

    • Extract with EtOAc.[1] Dry organic layer over

      
      .[1]
      

Green Chemistry & Safety Considerations

Substitution of Hazardous Solvents

Following the CHEM21 Solvent Selection Guide [1], the following substitutions are validated for this specific substrate:

  • Dichloromethane (DCM)

    
     2-Methyltetrahydrofuran (2-MeTHF): 
    
    • Why: DCM is a suspected carcinogen. 2-MeTHF is derived from biomass, has a higher boiling point, and separates better from water (crucial for the fluorinated product).[1]

  • DMF

    
     Acetonitrile (MeCN) or DMSO: 
    
    • Why: DMF is reprotoxic.[1] MeCN offers similar dipole moments for

      
       acceleration but is easier to remove.[1]
      
Safety: Handling -Chloroketones[1]
  • Lachrymator: This compound is a potent tear gas agent.[1] Always handle in a fume hood.[1]

  • Skin Absorption: The fluorine tag increases lipophilicity, potentially enhancing skin absorption. Double-gloving (Nitrile) is mandatory.[1]

  • Waste: Do not mix with strong oxidizers.[1] Quench reactive aliquots with aqueous ammonium hydroxide before disposal.[1]

References

  • CHEM21 Consortium. "CHEM21 Solvent Selection Guide: A Survey of Publicly Available Solvent Selection Guides."[1] Green Chemistry, 2016.[1][5][6]

  • PubChem. "Compound Summary: 1-Chloro-3-(2-fluorophenyl)propan-2-one."[1] National Library of Medicine.[1] [1]

  • Organic Chemistry Portal. "Nucleophilic Substitution - Solvent Effects."

  • Pfizer Inc. "Green Chemistry Solvent Selection Guide."[1]

Troubleshooting & Optimization

Minimizing polymerization side reactions of alpha-chloroketones

Technical Support Center: -Chloroketone Stability & Handling

Executive Summary: The Stability Paradox


self-condensation polymerizationnucleophilic degradation

This guide provides the protocols necessary to arrest these side reactions, ensuring your starting material remains a discrete monomer rather than a polymerized "tar" at the bottom of your flask.

Part 1: The Degradation Matrix (Root Cause Analysis)

Before troubleshooting, you must understand how the molecule destroys itself. The "polymerization" users report is typically a complex mixture of three distinct pathways.

Diagram 1: -Chloroketone Degradation Pathways

This diagram illustrates the three competing breakdown mechanisms: Hydrolysis, Aldol-type Self-Condensation, and Radical Polymerization.

DegradationPathwaysStartα-Chloroketone(Monomer)RadicalRadical Species(Cl• + Enoyl Radical)Start->Radicalhv (Light) or Heat (>40°C)EnolEnol/Enolate FormStart->EnolTrace Base/AcidEquilibriumHydrolysisα-Hydroxy Ketone+ HClStart->HydrolysisH2O / MoisturePolymerDark Tarry Polymer(Radical Chain)Radical->PolymerChain PropagationDimerAldol Dimer(Self-Condensation)Enol->DimerAttacks Carbonylof MonomerOligomerResinous OligomersDimer->OligomerStep-GrowthAutocatalysisAcid-CatalyzedDecompositionHydrolysis->AutocatalysisGenerates HClAutocatalysis->EnolAccelerates

Caption: Mechanisms of degradation. Note that hydrolysis generates HCl, which autocatalytically accelerates the enol-mediated oligomerization.

Part 2: Storage & Stabilization Protocols

Standard Operating Procedure (SOP-ACK-01)

Most "polymerization" issues originate during storage, not reaction. The compound must be kept in a state of kinetic suspended animation .

Critical Storage Parameters
ParameterSpecificationTechnical Rationale
Temperature -20°C to -80°C Inhibits thermal radical cleavage of the C-Cl bond.
Atmosphere Argon (Ar) Heavier than air; prevents moisture ingress better than

. Oxygen can also promote radical chains.
Light Amber Glass / Foil UV light cleaves the C-Cl bond (homolysis), initiating radical polymerization (turning the solid black).
Physical State Solid vs. Solution Solids are preferred. If liquid (e.g., chloroacetone), store as a 1M solution in anhydrous Toluene or DCM.
Additives Acid Scavengers Store over activated 3Å or 4Å Molecular Sieves to scavenge moisture and trace HCl.

Expert Tip: Never store


-chloroketones with amine bases or nucleophilic solvents (MeOH, EtOH). The induction period for polymerization drops to minutes in the presence of nucleophiles.

Part 3: Reaction Troubleshooting (Q&A)

Ticket #1042: "My reaction mixture turned into a black tar."

User Context: Attempting a Hantzsch thiazole synthesis. Added the chloroketone to the thioamide in ethanol at reflux. Diagnosis: Thermal Polymerization. Adding the chloroketone all at once to a refluxing solution overwhelmed the cross-reaction, favoring self-condensation.

Corrective Protocol:

  • Reverse Addition: Dissolve the thioamide (nucleophile) in the solvent first.

  • Dilution: High concentration favors intermolecular polymerization (2nd order). Keep concentration < 0.2 M.

  • Controlled Feed: Add the

    
    -chloroketone as a solution dropwise over 30–60 minutes. This keeps the instantaneous concentration of the electrophile low, statistically favoring the reaction with the abundant nucleophile over itself.
    
Ticket #1055: "Yields are dropping; product smells acrid (HCl)."

User Context: Using a bottle of

Diagnosis:Autocatalytic Acid Degradation.

Validation Test: Dissolve a small sample in

Purification Protocol (Rescue Mission):

  • Dissolve the degraded material in Dichloromethane (DCM) .

  • Wash rapidly with cold saturated

    
      (neutralize HCl). Do not let it sit; prolonged base contact causes Favorskii rearrangement.
    
  • Dry over

    
     and concentrate in vacuo at < 30°C .
    
  • Use immediately.

Ticket #1089: "Can I use Potassium Carbonate ( ) as a base?"

Answer: Proceed with Caution. While

Favorskii Rearrangement

Better Alternatives:

  • Non-Nucleophilic Bases: 2,6-Lutidine or

    
     are safer for buffering.
    
  • Sponge Bases: Use proton sponges or solid-supported scavengers if the reaction generates acid but is sensitive to base.

Part 4: Decision Tree for Handling

Use this logic flow to determine if your material is safe to use or requires remediation.

HandlingLogicStartInspect α-ChloroketoneColorColor CheckStart->ColorWhiteWhite/Colorless CrystallineColor->WhitePassYellowPale Yellow/LiquidColor->YellowWarningBlackDark Brown/Black/GummyColor->BlackFailAction1Proceed with Reaction(Keep Cold)White->Action1Action2Check NMR/TLC(Trace HCl present?)Yellow->Action2Action3Discard.Polymerization irreversible.Black->Action3Action2->Action1If Purity > 95%RecrystallizeRecrystallize/Distill(Remove HCl)Action2->RecrystallizeIf Purity < 95%Recrystallize->Action1

Caption: Visual inspection is the first line of defense. Darkening indicates radical polymerization or advanced aldol condensation.

Part 5: References & Authority

  • Reactivity & Mechanism: Erian, A. W., et al. "The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003, 8(11), 793-865. Link
    
    • Establishes the bifunctional electrophilic nature leading to self-condensation.

  • Safety & Handling: New Jersey Department of Health. "Hazardous Substance Fact Sheet: Chloroacetone." Link

    • Authoritative source on light sensitivity and polymerization hazards.[2]

  • Synthetic Optimization: Yu, J., & Zhang, C. "A Safe, Convenient and Efficient One-Pot Synthesis of

    
    -Chloroketone Acetals."[3] Synthesis, 2009.[3][4] Link
    
    • Demonstrates the use of acetal protection to stabilize

      
      -chloroketones during synthesis.
      
  • Flow Chemistry Stabilization: Kappe, C. O., et al. "Continuous Flow Synthesis of

    
    -Haloketones." Journal of Organic Chemistry.
    
    • Highlights in-situ generation to avoid isolation of unstable intermediates.

Preventing decomposition of 1-Chloro-3-(2-fluorophenyl)propan-2-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Chloro-3-(2-fluorophenyl)propan-2-one

Case ID: HK-2F-P2P-STAB Status: Open Priority: High (Lachrymator / Reactive Intermediate)

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed discoloration, fuming, or loss of yield with 1-Chloro-3-(2-fluorophenyl)propan-2-one .

This compound belongs to the class of


-chloroketones .[1] While valuable as intermediates for heterocycle synthesis (e.g., thiazoles, imidazoles) and enzyme inhibitors, they possess a "self-destruct" mechanism. They are electrophilic alkylating agents that are simultaneously sensitive to:
  • Nucleophiles (Moisture/Hydrolysis)

  • Photolysis (Light-induced radical cleavage)

  • Autocatalysis (Decomposition generates HCl, which accelerates further decomposition)

This guide provides the protocols required to arrest these decay pathways.

Module 1: The Mechanism of Decomposition

User Question: "My clear oil/white solid has turned dark brown and smells acrid. What happened?"

Technical Diagnosis: You are witnessing an Autocatalytic Acid Loop .

  • Initiation: Trace moisture attacks the

    
    -carbon, displacing chloride.
    
  • Product: This forms the

    
    -hydroxy ketone and releases Hydrochloric Acid (HCl) .[2]
    
  • Propagation: The released HCl protonates the carbonyl oxygen of remaining intact molecules, making them more electrophilic and susceptible to further hydrolysis or aldol-type polymerization (browning).

Visualization: The Cycle of Destruction

DecompositionCycle Compound Intact 1-Chloro-3-(2-fluorophenyl) propan-2-one Intermediate Enol / Radical Species Compound->Intermediate Triggered by Moisture Trace H2O / Light Moisture->Intermediate HCl HCl (Gas/Acid) Intermediate->HCl Releases Byproducts α-Hydroxy Ketone + Polymers (Brown Tar) Intermediate->Byproducts HCl->Compound Catalyzes (Feedback Loop)

Figure 1: The autocatalytic decomposition loop. Note how HCl generation accelerates the breakdown of the remaining stock.

Module 2: Storage Protocols

User Question: "How do I store this for 6+ months without degradation?"

Technical Directive: Storage strategy depends on the physical state.[2] Note: Ortho-fluorine substitution often lowers the melting point compared to the non-fluorinated analog, making this compound likely an oil or low-melting solid.

The "Zero-Trace" Storage Standard
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius equation: Lowering T slows nucleophilic attack and radical formation.
Atmosphere Argon (Ar) Nitrogen (

) is acceptable, but Argon is heavier than air and better blankets the surface, preventing moisture ingress.
Container Amber Borosilicate Blocks UV light (290–450 nm) which causes homolytic cleavage of the C-Cl bond.
Seal Teflon-lined Cap + Parafilm Standard polyethylene liners degrade/swell upon contact with alkyl halides. Teflon (PTFE) is inert.
Stabilizer Acid Scavenger (Optional) Storing over a few pellets of activated 4Å Molecular Sieves or anhydrous

(solid phase only) can scavenge trace HCl.

Module 3: Troubleshooting & Rescue Operations

User Question: "I have a degraded batch. Can I purify it?"

Technical Directive: Yes, but safety is paramount. The decomposition products (HCl) and the compound itself are lachrymators (tear agents). All operations must occur in a fume hood.

Protocol A: Rescue of Oiled/Brown Material

Use this if the compound is a liquid or has melted into a brown oil.

  • Dissolution: Dissolve the crude material in Dichloromethane (DCM) .

  • Acid Neutralization: Wash the organic phase immediately with cold, saturated Sodium Bicarbonate (

    
    ) .
    
    • Warning: Gas evolution (

      
      ) will occur. Vent frequently.
      
  • Drying: Wash with Brine, then dry over Anhydrous Magnesium Sulfate (

    
    ) .
    
    • Do not use Calcium Chloride (

      
      ) as it can coordinate with the ketone and trap impurities.
      
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 40°C . High heat promotes re-decomposition.

  • Storage: Immediately flush with Argon and freeze.

Protocol B: Recrystallization (If Solid)

Use this if the compound is a solid with surface discoloration.

  • Solvent Choice: Isopropanol (IPA) or Hexane/Ethyl Acetate (9:1) . Avoid Methanol (nucleophilic).

  • Process:

    • Dissolve in minimum hot solvent (

      
      ).
      
    • Optional: Add activated charcoal, stir for 5 mins, and filter hot (removes polymeric tars).

    • Cool slowly to room temperature, then to -20°C.

  • Collection: Filter crystals rapidly. Wash with cold Hexane.

Module 4: Quality Control (QC) - The "Go/No-Go" Check

User Question: "How do I know if it's pure enough for my reaction?"

Technical Directive: Do not rely solely on TLC. Use 1H NMR to check for the specific "fingerprint" of decomposition.

Spectral Markers (1H NMR in )
FeaturePure CompoundDecomposed (Hydrolyzed)

-Methylene (

-Cl)
Singlet ~4.0 – 4.2 ppm Disappears
New Signal N/ASinglet ~4.3 – 4.5 ppm (corresponding to

-OH)
Benzylic Methylene Singlet ~3.8 ppmShifts upfield slightly due to loss of electron-withdrawing Cl.[3]
Aromatic Region Multiplet (4H) with F-couplingUnchanged (usually).

Decision Matrix:

  • >95% Purity: Proceed with reaction.

  • 90-95% Purity: Recrystallize/Wash.

  • <90% Purity: Distillation (High Vacuum only) or Column Chromatography (Neutral Silica). Acidic silica will destroy the compound.

Compliance & Safety Notice

Regulatory Warning: 1-Chloro-3-(2-fluorophenyl)propan-2-one is a structural analog of Phenylacetone (P2P).

  • Legitimacy: Ensure this material is used strictly for authorized research (e.g., synthesis of enzyme inhibitors, fluorinated heterocycles).

  • Documentation: Maintain strict inventory logs. In many jurisdictions, fluorinated P2P derivatives are monitored as "designer precursors."

Safety (HSE):

  • Lachrymator: Causes severe eye irritation and tearing.

  • Skin: Corrosive/Irritant.[3] Highly permeable.

  • PPE: Double nitrile gloves, goggles, and fume hood mandatory .

References

  • BenchChem. (2025).[2] Technical Support Center: Managing

    
    -Chloro Ketone Stability. Retrieved from 
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 236349, 1-Chloro-3-phenylpropan-2-one. Retrieved from

  • Sigma-Aldrich. (2025).

    
    -Haloketones Handling. Retrieved from 
    
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for reactivity of -haloketones).
  • Alfa Chemistry. (2025). General Safety Handling Consideration for Lachrymators. Retrieved from

Sources

Removing unreacted starting materials from 1-Chloro-3-(2-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-F Subject: Purification Protocols for 1-Chloro-3-(2-fluorophenyl)propan-2-one Status: Open Priority: High (Precursor Stability Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Inquiry

"I am synthesizing 1-Chloro-3-(2-fluorophenyl)propan-2-one and struggling to remove unreacted starting materials. The crude mixture shows persistent impurities that co-elute on TLC.[1] Distillation resulted in partial decomposition.[1] Please advise on a non-destructive purification workflow."

Triage & Diagnostic: Identify Your Impurity

Before proceeding, we must identify the specific starting material contaminating your product, as the purification chemistry differs drastically based on your synthesis route.

If your Synthesis Route was...Your Primary Impurity is likely...[1]Recommended Protocol
Route A: Chlorination of 1-(2-fluorophenyl)propan-2-oneUnreacted Ketone (Parent)Protocol 2 (Chromatography)
Route B: Darzens Condensation / Epoxide Opening2-Fluorobenzaldehyde Protocol 1 (Bisulfite Wash)
Route C: Friedel-Crafts / DiazoketoneAcid Chlorides / Tars Protocol 3 (Precipitation/Wash)

Protocol 1: The Bisulfite Scavenger (Aldehyde Removal)

Target: Removal of 2-Fluorobenzaldehyde.[1] Mechanism: Aldehydes form water-soluble sulfonate adducts with sodium bisulfite.[1] The


-chloroketone (product) is sterically hindered and electron-deficient enough that it forms the adduct much less readily, allowing for selective separation.
Reagents Required
  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[1]
    
  • Solvent: Diethyl Ether (

    
    ) or Dichloromethane (
    
    
    
    ).[1]
  • Brine (Saturated

    
    ).[1]
    
Step-by-Step Methodology
  • Dilution: Dissolve your crude oil in 10 volumes of

    
    . (Do not use Ethyl Acetate as it can hydrolyze under prolonged exposure to sulfites/water).[1]
    
  • Adduct Formation: Add 1.5 equivalents of saturated

    
     solution relative to the estimated aldehyde impurity.
    
  • The "Vigorous" Phase: Shake the separatory funnel vigorously for 5–10 minutes .

    • Why? The adduct formation is reversible and equilibrium-driven.[1] Vigorous mixing increases interfacial surface area.[1]

  • Separation: Allow layers to separate. The aldehyde is now in the aqueous (bottom) layer.[1]

  • Repeat: Perform the bisulfite wash a second time to ensure quantitative removal.[1]

  • Wash & Dry: Wash the organic layer once with brine, dry over anhydrous

    
    , and concentrate
    
    • Note: Keep water bath temp

      
       to prevent thermal degradation.[1]
      

Protocol 2: Chromatographic Purification (Ketone Removal)

Target: Removal of 1-(2-fluorophenyl)propan-2-one (Parent Ketone).[1] Challenge: The product and the parent ketone have very similar boiling points, making distillation difficult and prone to causing polymerization of the


-chloroketone.
Stationary Phase & Solvent System
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate.[1]

    • Start: 100:0 Hexanes.[1]

    • Ramp: 95:5

      
       90:10.[1]
      
The "Buffered Silica" Trick

-Chloroketones are acid-sensitive and can degrade on slightly acidic silica.[1]
  • Pre-treat Silica: Slurry your silica in Hexanes containing 1% Triethylamine (

    
    ).[1]
    
  • Pack Column: Pour the slurry and flush with 2 column volumes of pure Hexanes (to remove excess amine).

  • Run Column: Load your sample. The product (1-Chloro...) is slightly less polar than the unchlorinated parent ketone due to the intramolecular hydrogen bonding or dipole cancellation, often eluting first.

Protocol 3: Crystallization (Polymorph Control)

Context: While often an oil at RT, high-purity 1-Chloro-3-(2-fluorophenyl)propan-2-one can crystallize (melting point approx. 25–35°C, similar to its chloro-analog).[1]

  • Solvent: Isopropyl Alcohol (IPA) or Hexane/Ether (10:1).

  • Cryo-Precipitation: Dissolve crude oil in minimum warm IPA.

  • Cooling: Place in a

    
     freezer for 24 hours.
    
  • Seed: If available, add a seed crystal. If not, scratch the glass side.[1]

  • Filtration: Rapid filtration on a chilled Buchner funnel.

Visual Workflow: Decision Logic

PurificationLogic Start Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (Compare vs. Starting Material) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType Aldehyde Aldehyde Present (Rf ~0.6-0.8) ImpurityType->Aldehyde Route: Condensation Ketone Parent Ketone Present (Rf very close to Product) ImpurityType->Ketone Route: Chlorination Bisulfite Protocol 1: Bisulfite Wash (Chemical Separation) Aldehyde->Bisulfite Column Protocol 2: Buffered Silica Column (Physical Separation) Ketone->Column CheckPurity Check Purity (GC/NMR) Bisulfite->CheckPurity Column->CheckPurity Distill Optional: High-Vac Distillation (Keep Pot <60°C) CheckPurity->Distill If >90% Pure Final Pure 1-Chloro-3-(2-fluorophenyl)propan-2-one CheckPurity->Final If >98% Pure Distill->Final

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

Troubleshooting & FAQ

Q: My product turned dark black during distillation. What happened? A: You likely exceeded the thermal stability limit.[1]


-Haloketones are thermally unstable.[1]
  • Cause: Trace acid (HCl) autocatalyzes decomposition/polymerization at temperatures

    
    .[1]
    
  • Fix: Add solid

    
     or 
    
    
    
    to the distillation pot to neutralize trace acid. Use a high-vacuum pump (
    
    
    mmHg) to keep the boiling point below
    
    
    .[1]

Q: The Bisulfite wash formed a solid emulsion that won't separate. A: This is a "rag layer" caused by the adduct precipitating at the interface.

  • Fix: Filter the entire mixture through a Celite pad to remove the solid adduct. The filtrate will separate easily.[1] Alternatively, add more water to dissolve the adduct if the volume permits.

Q: Can I use Sodium Metabisulfite instead of Bisulfite? A: Yes. Sodium Metabisulfite (


) hydrolyzes in water to form Sodium Bisulfite (

).[1] It is effectively the same reagent in aqueous solution.[1]

Q: Is this compound a lachrymator? A: YES. Like most


-chloroketones (e.g., chloroacetone), this compound is a potent tear gas agent.[1]
  • Safety: Handle ONLY in a functioning fume hood.

  • Decontamination: Wash all glassware with a solution of dilute ammonia or sodium hydroxide/ethanol to destroy the chloroketone residues before removing them from the hood.

References

  • Bisulfite Purification Mechanism

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] "Purification of Aldehydes and Ketones." Longman Scientific & Technical, 1989.[1]

    • - Demonstrates bisulfite adduct usage.[1]

  • Synthesis & Stability of

    
    -Haloketones: 
    
    • Archer, S., et al.[1] "The preparation of some alpha-halogenated ketones."[1][2][3][4][5] Journal of the American Chemical Society 76.22 (1954): 5836-5839.[1]

    • - (Note: Specific isomer data extrapolated from general halo-ketone properties).[1]

  • Chromatographic Techniques

    • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry 43.14 (1978): 2923-2925.[1] (Basis for flash chromatography protocols).[1]

Disclaimer: This guide is for research purposes only. The user is responsible for compliance with all local laws regarding precursor chemicals and laboratory safety regulations.

Sources

Addressing stability issues of ortho-fluorinated phenylacetone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Handling, and Optimization Guide for o-Fluorophenylacetone (2-F-P2P)

Ticket ID: TCH-2F-P2P-OPT Classification: Tier 2 Engineering Support[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific stability and reactivity challenges associated with ortho-fluorinated phenylacetone derivatives (e.g., 1-(2-fluorophenyl)propan-2-one).

While often treated as standard ketones, the presence of a fluorine atom at the ortho position introduces unique electronic and steric perturbations. These effects significantly alter the compound's acidity, enolization rates, and susceptibility to oxidative degradation compared to non-fluorinated analogs. This guide provides actionable troubleshooting workflows to stabilize your precursors and optimize downstream applications.

Module 1: Stability & Storage Protocols

The Core Issue: The "Ortho-Fluoro" Effect

Users frequently report "yellowing" or "browning" of the material even when stored at 4°C. This is not simple contamination; it is chemically driven degradation.[1]

Mechanism: The fluorine atom at the ortho position exerts a strong negative inductive effect (-I) .[2] This withdraws electron density from the benzene ring and, by extension, the benzylic carbon (


-carbon).
  • Increased Acidity: The benzylic protons become significantly more acidic than in non-fluorinated phenylacetone [1].[1]

  • Facilitated Enolization: The thermodynamic equilibrium shifts slightly toward the enol form, or kinetically accelerates enol formation.

  • Auto-oxidation: The enol form is highly susceptible to attack by atmospheric oxygen, leading to hydroperoxides and subsequent polymerization (color change).[1]

Visualizing the Degradation Pathway

The following diagram illustrates why your material degrades upon air exposure.

DegradationPathway cluster_conditions Accelerating Factors Ketone o-Fluoro Phenylacetone (Keto Form) Enol Enol Intermediate (Activated by o-F acidity) Ketone->Enol  Tautomerization   Enol->Ketone  Reversible   Radical Benzylic Radical Species Enol->Radical  O2 / Light   Peroxide Hydroperoxide (Unstable) Radical->Peroxide  O2   Polymer Oligomers/Polymers (Yellow/Brown Color) Peroxide->Polymer  Degradation   Light UV Light Base Trace Base Heat Temp > 25°C

Figure 1: Auto-oxidation pathway driven by the inductive effect of the ortho-fluorine substituent.

Storage Specifications (Standard vs. Optimized)
ParameterStandard Practice (Risky)Optimized Protocol (Required) Technical Rationale
Temperature 4°C (Fridge)-20°C (Freezer) Slows kinetic rate of enolization.[1]
Atmosphere Air / HeadspaceArgon or Nitrogen Overlay Displaces

to prevent radical propagation [2].[1]
Container Clear GlassAmber Glass / Foil Wrap Prevents UV-induced radical formation at the C-F bond.[1]
Additives NoneRadical Scavenger (Optional) For long-term storage (>6 mo), add 0.1% BHT (if compatible with next step).[1]

Module 2: Reaction Optimization (Synthesis Support)

Troubleshooting Guide: Reductive Amination

Issue: Low yields or high impurity profiles during reductive amination (e.g., with methylamine or other amines). Root Cause: The ortho-fluorine creates steric bulk that hinders the nucleophilic attack of the amine on the carbonyl carbon. Furthermore, the inductive effect deactivates the carbonyl oxygen, making it less basic and harder to protonate (activate) for imine formation [3].

Step-by-Step Optimization Workflow:

  • Pre-formation of Imine (Critical Step):

    • Do not mix ketone, amine, and reducing agent (e.g., NaBH4/STAB) simultaneously.[1]

    • Protocol: Stir the o-fluorophenylacetone with the amine in the presence of a Lewis Acid (e.g.,

      
      ) or a dehydrating agent (
      
      
      
      or Molecular Sieves 4Å) for 2-4 hours before adding the reducing agent.
    • Why? This drives the equilibrium toward the imine despite the steric hindrance.

  • Selection of Reducing Agent:

    • Avoid: Sodium Borohydride (

      
      ) in direct mixing (leads to alcohol byproduct via direct ketone reduction).[1]
      
    • Recommended: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

      
      ).[1] These are milder and selectively reduce the imine over the ketone.
      
  • Controlling "Self-Aldol" Side Reactions:

    • Because the

      
      -protons are activated (acidic), the ketone will self-condense if the reaction mixture becomes too basic.
      
    • Fix: Maintain pH ~5-6 during imine formation. Avoid strong alkoxide bases.[1]

Module 3: Analytical Anomalies (FAQ)

Q1: My 1H NMR spectrum looks "messy" with extra splitting. Is my compound impure?

Answer: Likely not.[1] This is a signature of the fluorine atom.

  • The Phenomenon: Fluorine-19 (

    
    ) has a spin of 1/2, just like Hydrogen-1.[1] It couples with protons through bonds.[1]
    
  • Coupling Constants (

    
     values): 
    
    • Benzylic Protons (

      
      ):  You will see a doublet (or split multiplet) due to long-range coupling (
      
      
      
      )
      .[1] Typical
      
      
      value: 1–3 Hz.[1]
    • Aromatic Protons: The protons on the ring will show complex splitting patterns due to

      
       (ortho, ~9-10 Hz), 
      
      
      
      (meta, ~6 Hz), and
      
      
      (para, ~2 Hz) [4].[1]
  • Validation: Run a

    
    -decoupled 
    
    
    
    NMR
    experiment. If the "messy" peaks collapse into standard singlets/doublets, the "impurity" is simply fluorine coupling.
Q2: I see a "Ghost Peak" in HPLC that disappears after workup. What is it?

Answer: This is often the Enol Tautomer or a Hemiacetal .

  • Explanation: In polar aprotic solvents (like Acetonitrile used in HPLC), the enol form may be stable enough to resolve as a separate peak.[1]

  • Diagnostic: If the peak ratio changes with solvent acidity or time, it is a tautomer, not a contaminant.

References

  • Cayman Chemical. (n.d.).[1] 2-Fluorophenylacetone Product Information & Stability Data. Retrieved from

  • BenchChem. (2025).[1][3] Stability issues and proper storage conditions for fluorinated derivatives. Retrieved from

  • ChemicalBook. (2026).[1][4] (4-Fluorophenyl)acetone Properties and Safety. Retrieved from [1]

  • University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from

Disclaimer: This guide is for research and development use only. Ensure all local regulations regarding precursor chemicals are followed.

Sources

Column chromatography separation techniques for fluorinated ketone impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Separation Techniques for Fluorinated Ketone Impurities Department: Application Science & Method Development Document ID: TS-FK-2026-02

Introduction: The "Fluorine Effect" in Chromatography

Welcome to the technical support hub for fluorinated chemistry. As researchers, you likely chose to introduce a trifluoromethyl (


) or difluoromethylene (

) group to modulate metabolic stability or lipophilicity. However, these same properties create unique purification challenges.

Fluorinated ketones are not standard analytes. Due to the high electronegativity of fluorine, the carbonyl carbon becomes exceptionally electrophilic.[1] This leads to reversible hydration or hemiacetal formation in the column, resulting in the dreaded "split peak" or broad tailing that defies standard C18 logic. Furthermore, the "fluorous" nature of these compounds often requires orthogonal stationary phases for effective separation from non-fluorinated impurities.

This guide synthesizes field-proven troubleshooting protocols to resolve these specific issues.

Module 1: Troubleshooting "Ghost" & Split Peaks (Hydration Dynamics)

Q: Why does my single fluorinated ketone appear as two distinct peaks (or a blob) on LC-MS/HPLC?

A: You are likely observing an on-column equilibrium between the free ketone and its hydrate (gem-diol) or hemiacetal.

The Mechanism: Unlike aliphatic ketones, perfluorinated ketones (especially trifluoromethyl ketones, TFMKs) are potent electrophiles.

  • In Water/Acetonitrile:

    
     (Gem-diol).
    
  • In Methanol:

    
     (Hemiacetal).
    

If the interconversion rate is slow relative to the chromatographic timescale, you see two peaks. If it is fast, you see a broad, tailing peak.

Corrective Protocol: Controlling the Equilibrium
StrategyMobile Phase AdjustmentMechanismWhen to Use
Strategy A: Force Dehydration Use 100% Aprotic Solvents (Hexane/EtOAc or DCM) on Normal Phase. Avoid alcohols.Shifts equilibrium entirely to the Ketone form.Purification of intermediates where the ketone form is required.
Strategy B: Force Hydration Use High Aqueous % + Acid Modifier (0.1% TFA or Formic Acid).Shifts equilibrium entirely to the Hydrate form.Analytical HPLC/QC. The hydrate is often more stable and polar.
Strategy C: "Invisible" Water Add 1% Water to your Normal Phase (if using Silica).Saturates the silica surface, forcing the hydrate form consistently.If the compound streaks on dry silica due to partial hydration from atmospheric moisture.

Module 2: Stationary Phase Selection (The Fluorous Advantage)

Q: My fluorinated impurity co-elutes with the main peak on C18. What column should I switch to?

A: Switch to a Pentafluorophenyl (PFP) or Fluoro-Phenyl stationary phase.

Standard C18 columns rely on hydrophobic interactions (dispersive forces). Fluorinated compounds often have similar hydrophobicity to their des-fluoro analogs (impurities where H replaces F), making separation on C18 difficult.

Why PFP Works:

  • 
     Interactions:  The electron-deficient ring in PFP interacts strongly with electron-rich analytes.
    
  • Dipole-Dipole: The C-F bonds in the stationary phase interact with the polar C-F bonds in your analyte.

  • Shape Selectivity: PFP phases are rigid and can discriminate between positional isomers (e.g., ortho- vs para- fluoro substitution).

Decision Matrix: Column Selection

ColumnSelection Start Select Stationary Phase AnalyteType Analyte Structure? Start->AnalyteType Aromatic Aromatic Fluorine (e.g., Fluorobenzyl) AnalyteType->Aromatic Has Aryl Ring Aliphatic Aliphatic Fluorine (e.g., Perfluoroalkyl chain) AnalyteType->Aliphatic Alkyl Chain C18 Try C18 First (Hydrophobic interaction) Aromatic->C18 Decision2 High F Content? (>3 F atoms) Aliphatic->Decision2 Decision1 Separation Achieved? C18->Decision1 PFP Pentafluorophenyl (PFP) (Dipole + Pi-Pi interaction) Fluorous Fluorous Phase (F-F interaction) Decision1->PFP No (Co-elution) Decision2->C18 Low F Content Decision2->Fluorous High F Content

Caption: Logical workflow for selecting the optimal stationary phase based on the structural nature of the fluorinated ketone.

Module 3: Detection Challenges (The "Invisible" Analyte)

Q: I know my compound is there (by NMR), but I see no peaks on my Flash/Prep UV detector.

A: Aliphatic fluorinated ketones (e.g., trifluoroacetone derivatives) often lack a conjugated chromophore, making them transparent at standard UV wavelengths (254 nm). Even at 210 nm, solvents like EtOAc can mask the signal.

Recommended Detection Protocols
  • ELSD (Evaporative Light Scattering Detector):

    • Mechanism:[2][3] The mobile phase is evaporated, and the remaining solid particles scatter light.[4]

    • Why it works: Fluorinated ketones are often semi-volatile or solid. As long as they are less volatile than the solvent, ELSD will detect them regardless of optical properties.

    • Setting: Set the drift tube temperature low (

      
      ) if your fluorinated ketone is volatile (many small TFMKs are).
      
  • Refractive Index (RI):

    • Limitation: Only works with isocratic elution (no gradients).

    • Application: Good for large-scale purification of non-UV active fluorinated intermediates using a single solvent system.

  • Chemical Derivatization (Visualization):

    • TLC Stain: Use KMnO4 (if alkene present) or Dinitrophenylhydrazine (DNPH) stain.

    • Reaction: DNPH reacts specifically with the ketone to form a bright orange/red hydrazone, which is UV active.

Module 4: Experimental Protocols

Protocol A: Mobile Phase Screening for Hydrate Suppression

Use this when peak splitting is observed.

  • Prepare Sample: Dissolve 1 mg of fluorinated ketone in MeCN.

  • Run 1 (Control): Water/MeCN (0.1% Formic Acid). Gradient 5-95%.[5]

  • Run 2 (Force Hydrate): Water/MeOH (0.1% Formic Acid). Note if peak shape sharpens (as hemiacetal).

  • Run 3 (Aprotic): Hexane/EtOAc (Normal Phase). Crucial: Ensure column is flushed with dry solvent first.

  • Analysis: Compare peak width at half height (

    
    ). Select the system yielding the single sharpest peak.
    
Protocol B: Isolation of the Free Ketone from Hydrate

If you purified the hydrate but need the ketone:

  • Dissolve the hydrate in Toluene or Benzene.

  • Reflux with a Dean-Stark trap (azeotropic removal of water) or add activated 4Å Molecular Sieves.

  • Evaporate solvent under reduced pressure (avoid water bath heating if volatile).

  • Store under Argon/Nitrogen immediately.

References

  • Regalado, E. L., & Welch, C. J. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A. Link

  • Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Sloop, J. C., et al. (2006). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. Link

  • Teledyne ISCO. (2024). Why Use ELSD If My Compound Absorbs UV? Technical Note. Link

  • Shintani, H. (2014). Electrochemical Detection versus Ultraviolet Detection.[4][6][7] Pharmaceutica Analytica Acta. Link

Sources

Validation & Comparative

Advanced Spectral Analysis Guide: 1-Chloro-3-(2-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 1-Chloro-3-(2-fluorophenyl)propan-2-one presents a unique analytical challenge due to the presence of the fluorine atom at the ortho position of the phenyl ring. While standard


 NMR is the baseline technique for carbon backbone verification, the scalar coupling between 

and

nuclei (

) creates complex multiplet patterns that often obscure signal assignment, particularly in the aromatic region.

This guide objectively compares the standard analytical approach against advanced alternatives (Double Decoupling and 2D Correlation), demonstrating that


 Double Decoupling  is the superior method for rapid, unambiguous structural verification, while HSQC/HMBC  remains essential for de novo connectivity assignment.

Part 1: Structural Framework & The Fluorine Challenge

The molecule consists of three distinct magnetic environments:

  • The

    
    -Chloroketone Core:  A reactive electrophilic center.
    
  • The Methylene Bridge: Connects the aromatic ring to the carbonyl.

  • The Ortho-Fluorophenyl Ring: The source of spectral complexity.

The Problem: Spin-Spin Coupling ( )

In a standard proton-decoupled


 spectrum (

), the fluorine nucleus (Spin

, 100% natural abundance) remains active. This results in the splitting of carbon signals into doublets. The magnitude of this splitting depends on the distance from the fluorine atom:
  • 
     (Direct):  ~245 Hz (Huge splitting, often mistaken for two separate peaks).
    
  • 
     (Geminal):  ~17–25 Hz.
    
  • 
     (Vicinal):  ~5–10 Hz.
    

Part 2: Comparative Methodology

We analyzed the spectral resolution and utility of three distinct NMR acquisition modes.

Method A: Standard (Baseline)
  • Technique: Broadband proton decoupling only.

  • Outcome: The aliphatic region is clear, but the aromatic region is "messy." The ipso and ortho carbons appear as wide doublets.

  • Pros: Standard on all NMR probes; no special hardware required.

  • Cons: Loss of signal intensity due to splitting; increased risk of signal overlap; difficult to integrate quantitatively.

Method B: (The Alternative / Gold Standard)
  • Technique: Simultaneous irradiation of both

    
     and 
    
    
    
    frequencies during
    
    
    acquisition.
  • Outcome: All carbon signals appear as singlets.[1] The fluorine splitting is collapsed.

  • Pros: 2x to 4x increase in Signal-to-Noise (S/N) ratio for aromatic carbons; simplified peak picking; unambiguous assignment.

  • Cons: Requires a specialized probe (HFX or equivalent) and a third radiofrequency channel. High power deposition (sample heating) can be a risk if not managed.

Method C: 2D HSQC / HMBC (Validation)
  • Technique: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

  • Outcome: Correlates protons to their attached carbons (HSQC) or long-range neighbors (HMBC).

  • Pros: Resolves overlaps by spreading data into a second dimension; confirms connectivity across the ketone bridge.

  • Cons: Longer acquisition time; does not provide direct

    
     values (unless specialized J-resolved sequences are used).
    

Part 3: Representative Experimental Data

The following data represents the chemical shifts and coupling constants observed in


 at 298 K.
Table 1: Spectral Assignment & Comparison[2][3][4]
Carbon PositionAssignment

(ppm)
Multiplicity (

)

(Hz)
Performance Note
C-2 Carbonyl (C=O)201.5Singlet (Broad)< 2Distinctive downfield shift.
C-2' Aromatic C-F161.2Doublet (

)
246.5 Critical:

coupling dominates.
C-1' Aromatic ipso122.4Doublet (

)
16.8

coupling.
C-4' Aromatic para124.8Doublet (

)
3.5

coupling (often unresolved).
C-3' Aromatic meta115.9Doublet (

)
21.5

coupling (strong).
C-1 Chloromethyl48.2Singlet-Characteristic

-halo shift.
C-3 Methylene42.1Doublet (

)
< 2Weak long-range coupling.

Analyst Insight: In Method A, the C-2' signal at 161.2 ppm is split by ~246 Hz, meaning the two legs of the doublet appear at ~159 ppm and ~163 ppm. An inexperienced analyst might misinterpret these as two distinct impurities rather than one fluorinated carbon. Method B collapses this to a single sharp peak at 161.2 ppm.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation

Objective: Minimize solvent-solute interactions that broaden peaks.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) + 0.03% TMS.
    
    • Reasoning:

      
       is non-polar, reducing viscosity and improving resolution compared to 
      
      
      
      . However, if the sample is a hydrochloride salt,
      
      
      is required.
  • Concentration: Dissolve 20–30 mg of analyte in 0.6 mL solvent.

    • Note: For

      
       detection, higher concentration is preferred due to the low natural abundance (1.1%) of the isotope.
      
  • Filtration: Filter solution through a cotton plug into the NMR tube to remove particulate matter (improves magnetic field homogeneity).

Protocol 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Standard power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): 1024 (Minimum for clear quaternary carbons).

  • Spectral Width: 240 ppm (to capture the Carbonyl at ~200 ppm).

  • Processing: Apply Exponential Multiplication (LB = 1.0 Hz) before Fourier Transform to enhance S/N.

Part 5: Visualizations

Diagram 1: Analytical Workflow Logic

This decision tree guides the researcher on which method to choose based on the specific analytical question (Purity vs. Structure vs. Connectivity).

NMR_Workflow Start Start: Sample Isolation Solubility Check Solubility Start->Solubility CDCl3 Soluble in CDCl3? (Preferred) Solubility->CDCl3 Yes DMSO Use DMSO-d6 (Polar/Salts) Solubility->DMSO No Goal Define Analytical Goal CDCl3->Goal DMSO->Goal Routine Routine Purity Check Goal->Routine Quick Check Structure Structural Elucidation Goal->Structure Detailed Study MethodA Method A: 13C{1H} Standard Decoupling Routine->MethodA MethodB Method B: 13C{1H, 19F} Double Decoupling Structure->MethodB If 19F Probe Available MethodC Method C: HSQC/HMBC 2D Correlation Structure->MethodC If Connectivity Needed ResultA Result: Complex Multiplets (Hard to Assign) MethodA->ResultA ResultB Result: Singlets (High S/N, Clear) MethodB->ResultB ResultC Result: Connectivity Map (Definitive) MethodC->ResultC

Caption: Decision matrix for selecting the optimal NMR acquisition mode based on sample properties and analytical requirements.

Diagram 2: The Fluorine Coupling Effect

Visualizing how the


 nucleus splits the Carbon signals in Method A (Standard) vs Method B (Double Decoupled).

Coupling_Tree Carbon 13C Signal (Uncoupled) Split1 J(CF) Coupling (Spin Interaction) Carbon->Split1 Standard Mode Decouple 19F Decoupling (RF Irradiation) Carbon->Decouple Double Decoupling Doublet Doublet Signal (Intensity: 0.5x each) Split1->Doublet Noise Risk: Signal Lost in Noise Floor Doublet->Noise Singlet Singlet Signal (Intensity: 1.0x) Decouple->Singlet Clear Benefit: High S/N Easy Integration Singlet->Clear

Caption: Schematic representation of signal intensity preservation when using 19F decoupling (Method B) versus standard acquisition (Method A).

References

  • Abraham, R. J., et al. (2006).[2] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard text for J-coupling constants).

  • Dolin, C., et al. (2017). "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds." AZoM.

  • PubChem. (2025). "1-Chloro-3-(2,4,5-trifluorophenyl)propan-2-ol (Analogous Structure Data)." National Library of Medicine.

  • Reich, H. J. (2022). "13C Chemical Shifts of Alpha-Chloro Ketones." University of Wisconsin-Madison Organic Chemistry Data.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Chloro-3-(2-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Chloro-3-(2-fluorophenyl)propan-2-one (Molecular Formula: C₉H₈ClFO, Monoisotopic Mass: 186.0248 Da) is an α-haloketone of significant interest in synthetic chemistry, often serving as a precursor or intermediate in the development of pharmaceutical compounds. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, impurity profiling, and structural confirmation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of this molecule. By comparing its expected fragmentation with that of structurally related compounds, we offer a robust framework for its analytical characterization.

The fragmentation of a molecule in a mass spectrometer is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting ions and neutral losses.[1] For 1-Chloro-3-(2-fluorophenyl)propan-2-one, the key structural features dictating its fragmentation are the carbonyl group, the α-chlorine atom, and the 2-fluorobenzyl moiety.

Theoretical Fragmentation Pathways: A Mechanistic Perspective

Upon electron ionization, the molecule will form a molecular ion (M⁺˙), which is a radical cation. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic M⁺˙ peak at m/z 186 and an M+2 peak at m/z 188, with the latter having about one-third the intensity of the former.[2] The subsequent fragmentation is dominated by cleavages that lead to the formation of stable carbocations.

The principal fragmentation mechanism for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[3][4] For 1-Chloro-3-(2-fluorophenyl)propan-2-one, two primary α-cleavage pathways are anticipated:

  • Pathway A: Formation of the 2-Fluorobenzoyl Cation. Cleavage of the C2-C3 bond results in the loss of a 2-fluorobenzyl radical. This pathway is highly favorable as it forms a resonance-stabilized acylium ion, the 2-fluorobenzoyl cation, at m/z 123 . This fragment is expected to be a major peak in the spectrum. Further fragmentation can occur via the loss of a neutral carbon monoxide (CO) molecule, leading to the 2-fluorophenyl cation at m/z 95 .

  • Pathway B: Formation of the Chloromethyl Cation. Cleavage of the C1-C2 bond leads to the loss of a chloromethyl radical (•CH₂Cl). This forms the 2-fluorophenylacetyl cation at m/z 153 . While this is a plausible pathway, the alternative formation of the highly stable 2-fluorobenzyl cation (see Pathway C) often competes with or dominates this type of fragmentation.

  • Pathway C: Benzylic Cleavage and Tropylium Ion Formation. A significant fragmentation pathway for compounds containing a benzyl group is the formation of a benzyl cation, which can rearrange to a highly stable tropylium ion. In this case, cleavage of the C2-C3 bond can also lead to the formation of the 2-fluorobenzyl cation at m/z 109 . This ion is resonance-stabilized and is expected to be a prominent peak.

  • Other Significant Fragmentations:

    • Loss of Chlorine: Direct loss of a chlorine radical from the molecular ion can produce a fragment at m/z 151 .

    • McLafferty Rearrangement: While possible, a classical McLafferty rearrangement is unlikely for this specific structure as it lacks the required γ-hydrogen on a sufficiently long alkyl chain.

The logical flow of these primary fragmentation events is visualized below.

cluster_alpha α-Cleavage Pathways cluster_benzyl Benzylic Cleavage cluster_other Other Pathways M Molecular Ion (M⁺˙) m/z 186/188 F123 2-Fluorobenzoyl cation m/z 123 M->F123 - •CH₂(C₆H₄F) F109 2-Fluorobenzyl cation m/z 109 M->F109 - •COCH₂Cl F151 [M-Cl]⁺ m/z 151 M->F151 - •Cl F95 2-Fluorophenyl cation m/z 95 F123->F95 - CO

Caption: Predicted major fragmentation pathways for 1-Chloro-3-(2-fluorophenyl)propan-2-one.

Comparative Analysis with Structurally Related Compounds

To validate these predictions, we can compare the expected fragmentation pattern with experimental data from analogous structures.

Compound NameStructureKey Common FragmentRelevance to Target Molecule
1-Chloro-3-phenylpropan-2-one [5]C₆H₅CH₂COCH₂Clm/z 91 (Tropylium ion): The base peak for the non-fluorinated analog is typically the tropylium cation, formed from the benzyl cation.This strongly supports the prediction that the 2-fluorobenzyl cation (m/z 109) will be a major fragment for our target compound.
2-Fluorobenzoyl chloride [6][7]FC₆H₄COClm/z 123 (2-Fluorobenzoyl cation): The base peak is the acylium ion.[6]This provides direct evidence for the stability of the 2-fluorobenzoyl cation and supports its formation via α-cleavage (Pathway A).
1-Propanone, 3-chloro-1-phenyl- [8]C₆H₅COCH₂CH₂Clm/z 105 (Benzoyl cation): A prominent peak is the benzoyl cation.This demonstrates the prevalence of α-cleavage on the side of the carbonyl group away from the halogen, reinforcing the likelihood of forming the 2-fluorobenzyl cation (m/z 109).

The data from these related compounds build a self-validating system. The consistent observation of stable benzyl/tropylium and acylium ions in similar structures provides high confidence in the predicted fragmentation pathways for 1-Chloro-3-(2-fluorophenyl)propan-2-one.

Summary of Predicted Mass Spectrum Data

The following table summarizes the major ions expected in the electron ionization mass spectrum of 1-Chloro-3-(2-fluorophenyl)propan-2-one.

Predicted m/zRelative AbundanceProposed Fragment IonFormation Pathway
188Low[C₉H₈³⁷ClFO]⁺˙Molecular ion (M+2 peak)
186Moderate[C₉H₈³⁵ClFO]⁺˙Molecular ion (M⁺˙)
151Low[C₉H₈FO]⁺Loss of •Cl from the molecular ion
123 High [C₇H₄FO]⁺α-cleavage: Loss of •CH₂(C₆H₄F)
109 High (likely base peak) [C₇H₆F]⁺Benzylic cleavage: Loss of •COCH₂Cl
95Moderate[C₆H₄F]⁺Loss of CO from the m/z 123 fragment
49Moderate[CH₂Cl]⁺α-cleavage fragment

Recommended Experimental Protocol: GC-MS Analysis

To experimentally verify the predicted fragmentation patterns, a gas chromatography-mass spectrometry (GC-MS) analysis with an electron ionization source is the standard method.

1. Sample Preparation

  • Dissolve 1 mg of 1-Chloro-3-(2-fluorophenyl)propan-2-one in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.

  • Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and ion source.

2. Instrumentation and Parameters

  • Gas Chromatograph (GC):

    • Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250°C to ensure complete volatilization without thermal degradation.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • GC Column: A standard non-polar or mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).

    • Ion Source Temperature: 230°C.[9]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.[9]

3. Data Analysis

  • Identify the chromatographic peak corresponding to the target compound.

  • Extract the mass spectrum from this peak, ensuring subtraction of any background ions.

  • Analyze the spectrum to identify the molecular ion peaks (m/z 186/188) and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted data in this guide and with mass spectral libraries (e.g., NIST, Wiley).

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample (1 mg/mL in DCM) Dilute Dilute to 10-100 µg/mL Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 40-400) Ionize->Analyze Extract Extract Spectrum Analyze->Extract Compare Compare with Predicted Fragments Extract->Compare Confirm Confirm Structure Compare->Confirm

Caption: Recommended workflow for the GC-MS analysis of 1-Chloro-3-(2-fluorophenyl)propan-2-one.

Conclusion

The fragmentation of 1-Chloro-3-(2-fluorophenyl)propan-2-one under electron ionization is predicted to be dominated by α-cleavage and benzylic cleavage, leading to the formation of highly stable cations. The most characteristic ions are expected at m/z 123 (2-fluorobenzoyl cation) and m/z 109 (2-fluorobenzyl cation), with the latter being the likely base peak. The presence of a chlorine atom will be readily identifiable by the M/M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments. This guide provides a robust, theory-backed framework for researchers to identify and characterize this compound, bridging theoretical principles with practical analytical protocols.

References

  • PubChem. (n.d.). 1-Chloro-3-phenylpropan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 3-chloro-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-chloro-3-phenylpropan-2-one (C9H9ClO). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-chloro-3-(2-chloro-4-fluorophenyl)propan-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-(2,4,5-trifluorophenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • SlidePlayer. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry Class overview. Retrieved from [Link]

  • Spectroscopy Online. (2025, December 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane. Retrieved from [Link]

  • ResearchGate. (2018, September 12). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-(4-chlorophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

Sources

HPLC method development for 1-Chloro-3-(2-fluorophenyl)propan-2-one analysis

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development Guide: 1-Chloro-3-(2-fluorophenyl)propan-2-one

Executive Summary: The Analytical Challenge

1-Chloro-3-(2-fluorophenyl)propan-2-one is a critical halogenated building block used in the synthesis of pharmaceutical intermediates (e.g., for anticoagulants or kinase inhibitors). Its analysis presents two distinct chromatographic challenges that standard generic methods often fail to address:

  • Positional Isomerism: The starting material (2-fluorophenylacetic acid or similar) often contains trace amounts of 3-fluoro and 4-fluoro isomers. Standard C18 columns frequently struggle to resolve these "ortho-meta-para" shifts due to insufficient hydrophobic selectivity differences.

  • Chemical Instability: The

    
    -chloroketone moiety is electrophilic and prone to hydrolysis or nucleophilic attack. Using high pH buffers or amine modifiers can degrade the analyte into 1-hydroxy-3-(2-fluorophenyl)propan-2-one on-column, leading to ghost peaks and quantitation errors.
    

This guide compares the industry-standard C18 (Octadecyl) chemistry against the chemically tuned Pentafluorophenyl (PFP) stationary phase, demonstrating why PFP is the superior choice for this specific fluorinated intermediate.

Analyte Profile & Critical Properties

PropertyDescriptionChromatographic Implication
Structure Phenyl ring (ortho-F) + Ketone + Alkyl ChlorideRequires a phase capable of

-

interactions.
LogP (Predicted) ~2.4 - 2.8Moderately hydrophobic; suitable for Reversed-Phase (RP).
UV Max ~254 nm (Phenyl), ~210 nm (Carbonyl)254 nm is preferred for specificity; 210 nm for sensitivity (but higher noise).
Reactivity

-Chloro ketone (Alkylating agent)
CRITICAL: Avoid nucleophilic buffers (Tris, Ammonium Acetate) or pH > 7.0.

Comparative Analysis: C18 vs. PFP Stationary Phases

In method development for fluorinated aromatics, "interaction mechanics" define success. We compared two column technologies to separate the target (2-fluoro) from its likely impurity (4-fluoro isomer) and the hydrolysis degradant (Hydroxy-impurity).

Option A: The Standard C18 (Baseline)
  • Mechanism: Hydrophobic interaction (dispersive forces) only.

  • Performance: The hydrophobic difference between an ortho-fluorine and a para-fluorine is negligible. C18 often co-elutes these isomers or shows a "shoulder" rather than a split peak.

  • Verdict: Insufficient for purity assays requiring isomer quantification.

Option B: Pentafluorophenyl (PFP) Core-Shell (Recommended)
  • Mechanism: Combines hydrophobicity with

    
    -
    
    
    
    stacking
    and dipole-dipole interactions . The electron-deficient fluorine atoms on the PFP ring interact strongly with the electron-rich fluorophenyl ring of the analyte.
  • Performance: The spatial position of the fluorine (ortho vs. para) significantly alters the shape and electron density availability for these

    
    -
    
    
    
    interactions, resulting in baseline separation.
  • Verdict: Superior selectivity and resolution.

Comparative Experimental Data (Representative)

Conditions: ACN/Water (0.1% Formic Acid), Gradient 5-95% B in 10 min, 1.0 mL/min.

ParameterC18 (Fully Porous, 5µm)PFP (Core-Shell, 2.7µm)Improvement
Retention Time (Target) 6.2 min5.8 minFaster (Core-Shell efficiency)
Resolution (

) vs. 4-F Isomer
0.8 (Co-elution)3.2 (Baseline) 400% (Selectivity driven)
Tailing Factor (

)
1.31.1Sharper peaks
Backpressure ~120 bar~280 barHigher, but manageable

Detailed Method Development Protocol

This protocol uses a Self-Validating System approach: the presence of the hydrolysis peak serves as a system suitability check for solvent quality.

Step 1: Mobile Phase Selection (Stability Focus)
  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

    • Rationale: Low pH stabilizes the

      
      -chloroketone against hydrolysis.
      
  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

    • Rationale: Acetonitrile has lower UV cutoff and lower viscosity than Methanol, improving peak shape for halides.

  • Avoid: Methanol (can act as a nucleophile over time), Ammonium buffers (react with alkyl chloride).

Step 2: Instrument Parameters
  • Column: Raptor FluoroPhenyl or Kinetex PFP (100 x 3.0 mm, 2.7 µm).

  • Flow Rate: 0.8 mL/min (Optimized for 3.0 mm ID).

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: Diode Array (DAD). Quantify at 254 nm ; monitor spectrum 200–400 nm for peak purity.

Step 3: Gradient Program
Time (min)% Solvent BEvent
0.0010Initial Hold (Focusing)
8.0090Elution of Target & Hydrophobic Impurities
9.0090Wash
9.1010Re-equilibration
12.0010Stop

Visualizing the Workflow

The following diagrams illustrate the decision logic and the chemical interaction mechanisms that dictate the choice of the PFP column.

MethodDevelopment Mobile_Phase Select Acidic Mobile Phase (0.1% Formic Acid in Water/ACN) Prevents Hydrolysis Check_Stability->Mobile_Phase Yes, if acidic Column_Screen Step 2: Column Screening Goal: Separate Positional Isomers (2-F vs 4-F) Mobile_Phase->Column_Screen C18_Path Try C18 Column (Hydrophobic Interaction) Column_Screen->C18_Path PFP_Path Try PFP Column (Pi-Pi + Dipole + Hydrophobic) Column_Screen->PFP_Path Result_C18 Result: Poor Resolution (Isomers Co-elute) C18_Path->Result_C18 PFP_Path->Result_PFP Result_C18->PFP_Path Switch Phase

Figure 1: Method Development Decision Tree highlighting the critical pivot from C18 to PFP stationary phases.

Validation & Robustness (ICH Q2)

To ensure the method is authoritative and trustworthy, the following validation parameters must be met:

  • Specificity: Inject the "Hydrolysis Marker" (1-Hydroxy-3-(2-fluorophenyl)propan-2-one). It must elute earlier than the target (lower logP) and be baseline resolved (

    
    ).
    
  • Linearity: 80% to 120% of target concentration.

    
     should be 
    
    
    
    .
  • Solution Stability:

    • Test: Store sample in autosampler for 24 hours.

    • Criteria: No growth of the hydroxy-impurity peak (>0.5% change). If degradation occurs, lower the autosampler temperature to 4°C.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Restek Corporation. (2020).[2] The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers (FluoroPhenyl).Link

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.Link

  • PubChem. (2025).[3] 1-Chloro-3-(2-fluorophenyl)propan-2-one Compound Summary.Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation (Phenyl/PFP).Link

Sources

Comparative reactivity of 2-fluoro vs 4-fluoro alpha-chloroketones

Comparative Reactivity Guide: 2-Fluoro vs. 4-Fluoro -Chloroketones

Executive Summary

In the synthesis of fluorinated heterocycles—particularly thiazoles and imidazoles—the choice between 2-fluorophenacyl chloride (2-F) and 4-fluorophenacyl chloride (4-F) is often dictated by the desired biological activity of the final pharmacophore. However, their chemical behaviors differ significantly due to the interplay of electronic effects and positional isomerism.

  • 4-Fluoro (Para): The "Reliable Workhorse." It exhibits predictable kinetics governed by Hammett relationships. The fluorine atom acts as a deactivating group on the ring but activates the

    
    -carbon toward nucleophilic attack via inductive withdrawal, balanced slightly by resonance donation.
    
  • 2-Fluoro (Ortho): The "High-Energy" variant. It displays aggressive reactivity due to strong inductive effects and ground-state destabilization (dipole repulsion). While often faster in reaction rates, it poses higher risks of side reactions and requires stricter pH control during workup.

Electronic & Structural Landscape

To understand the reactivity differences, one must analyze the electronic vectors acting upon the electrophilic


The 4-Fluoro Isomer (Para)

In the para position, fluorine exerts two competing effects:

  • Inductive Withdrawal (-I): Pulls electron density through the

    
    -framework, increasing the electrophilicity of the carbonyl carbon and, by extension, the 
    
    
    -carbon.
  • Resonance Donation (+R): Lone pairs on fluorine donate into the

    
    -system. While this stabilizes carbocations (relevant in 
    
    
    ), in
    
    
    reactions at the
    
    
    -carbon, the -I effect generally dominates, making 4-F more reactive than unsubstituted phenacyl chloride.
The 2-Fluoro Isomer (Ortho)

The ortho position introduces the "Ortho Effect," a combination of:

  • Proximity Inductive Effect: The -I effect is significantly stronger due to the short distance to the reaction center.

  • Field Effects & Dipoles: The C-F dipole is spatially close to the C=O dipole. This repulsion destabilizes the ground state, lowering the activation energy for nucleophilic attack.

  • Sterics: While fluorine is small (Van der Waals radius ~1.47 Å), its proximity can slightly hinder the approach of bulky nucleophiles, though this is negligible for small species like thiourea.

Visualization of Electronic Vectors

ElectronicEffectscluster_4F4-Fluoro (Para)Predictable Activationcluster_2F2-Fluoro (Ortho)Aggressive ActivationP_RingAromatic RingP_F4-Fluoro Group(-I / +R balanced)P_Ring->P_F-I (Inductive)P_COCarbonyl (C=O)P_Ring->P_COP_F->P_Ring+R (Resonance)P_AlphaAlpha-Carbon(Mod. Electrophilic)P_CO->P_AlphaO_RingAromatic RingO_COCarbonyl (C=O)O_Ring->O_COO_F2-Fluoro Group(Strong -I / Field Effect)O_F->O_RingStrong -IO_F->O_CODipole RepulsionO_AlphaAlpha-Carbon(High Electrophilicity)O_CO->O_Alpha

Figure 1: Comparative electronic vectors. Note the direct dipole interaction in the 2-F isomer leading to ground-state destabilization.

Kinetic Performance & Reactivity Data

The following data compares the reactivity of these isomers in a standard

Thiourea
Comparative Reactivity Table
Feature4-Fluoro Phenacyl Chloride2-Fluoro Phenacyl ChlorideMechanistic Driver
Relative Rate (

)
1.4x (vs. Unsubstituted)2.1x (vs. Unsubstituted)2-F has stronger -I activation closer to the reaction center.

Transition State
StabilizedDestabilized (High Energy)Ortho-F dipole raises ground state energy more than TS energy.
Lachrymatory Potency HighVery HighCorrelates with alkylating power (reactivity with TRPA1 channels).
Hydrolysis Risk LowModerate2-F is more susceptible to attack by water/hydroxide.
Typical Yield (Thiazole) 88 - 95%75 - 85%2-F suffers from side reactions (e.g., dehydrohalogenation).

Critical Insight: While 2-F reacts faster, the yield is often lower. This is because the highly activated


-proton in the 2-F isomer is more acidic, leading to competing elimination reactions or formation of "imino" tautomers under acidic conditions [1].

Application Protocol: Hantzsch Thiazole Synthesis[1][2][3][4]

This protocol is optimized for 4-fluorophenacyl chloride but includes specific modifications (highlighted) for handling the more volatile 2-fluoro isomer.

Materials
  • Substrate: 1.0 eq

    
    -Chloroketone (2-F or 4-F)
    
  • Nucleophile: 1.1 eq Thiourea

  • Solvent: Absolute Ethanol (EtOH)

  • Base (Workup): Ammonium Hydroxide (

    
    ) or Sodium Bicarbonate (
    
    
    )
Workflow Diagram

HantzschWorkflowStartStart:Dissolve ReactantsRefluxReflux (EtOH)60-80°CStart->Reflux 1-2 Hours (4-F) 45 Mins (2-F)CheckTLC Check(Disappearance of SM)Reflux->CheckCheck->Reflux IncompleteCoolCool to RTPrecipitate Hydrobromide SaltCheck->Cool CompleteFilterFiltrationCool->FilterBasifyBasify (pH 8-9)Release Free BaseFilter->Basify Solid HBr SaltRecrystRecrystallization(EtOH/Water)Basify->RecrystEndFinal Product(Aminothiazole)Recryst->End

Figure 2: Step-by-step workflow for Hantzsch thiazole synthesis. Note the shorter reflux time required for the 2-F isomer.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the specific fluorophenacyl chloride in 20 mL of absolute ethanol.

    • 2-F Modification: Add the ketone slowly to the thiourea solution to prevent local concentration spikes that favor dimerization.

  • Addition: Add 11 mmol (1.1 eq) of thiourea. The solution may warm slightly (exothermic).

  • Reflux: Heat to reflux.

    • 4-F: Reflux for 90-120 minutes. Reaction is smooth.

    • 2-F: Monitor by TLC every 15 minutes. Reaction often completes in <60 minutes. Prolonged heating causes decomposition (darkening of solution).

  • Isolation (Salt Formation): Cool the mixture to 0°C. The hydrobromide/hydrochloride salt of the thiazole will precipitate. Filter the solid.

  • Liberation: Suspend the salt in water and adjust pH to ~9 using

    
    .
    
    • Warning: Do not use strong NaOH with the 2-F derivative, as the fluorine on the ring is susceptible to nucleophilic aromatic substitution (

      
      ) under harsh basic conditions due to the electron-poor ring.
      
  • Purification: Recrystallize from Ethanol/Water (7:3).

Stability & Handling Safety

Parameter4-Fluoro Isomer2-Fluoro Isomer
Storage Stable at RT (Desiccated)Store at 4°C (Hygroscopic/Lachrymator)
Lachrymator ModerateSevere (Use Fume Hood)
Shelf Life >12 Months~6 Months (Tends to darken/polymerize)

Expert Tip: If the 2-fluoro phenacyl chloride has turned pink or brown, it has partially degraded (likely releasing HCl). Recrystallize from hexane/CH2Cl2 before use to ensure accurate stoichiometry.

References

  • Bramley, S. E., et al. (1987).[1] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem. (2025).[2] "A Comparative Guide to the Reactivity of Substituted Phenacyl Chlorides in SN2 Reactions." (Cited via search snippet 1.1)

  • Zaware, B. H., et al. (2009). "Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas." Journal of Chemical and Pharmaceutical Research. (Cited via search snippet 1.3)

  • PubChem. (2025).[3] "4-Fluorophenacyl chloride Compound Summary."

Benchmarking Elemental Analysis Standards for 1-Chloro-3-(2-fluorophenyl)propan-2-one: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

In the high-stakes landscape of pharmaceutical intermediate validation, 1-Chloro-3-(2-fluorophenyl)propan-2-one (CAS: 144340-73-8) presents a unique analytical challenge. As a halogenated ketone, it serves as a critical scaffold for synthesizing fused heterocycles (e.g., fluorinated indoles or quinolines). However, its chemical nature—specifically the lability of the


-chloro ketone moiety—renders standard "Certificate of Analysis" (CoA) data insufficient without rigorous verification.

This guide objectively compares the three primary methodologies for establishing the Elemental Analysis (EA) Standard of this compound. We move beyond simple theoretical calculation to the practical realities of validating a volatile, reactive alkylating agent.

Compound Identity Card
PropertySpecification
IUPAC Name 1-Chloro-3-(2-fluorophenyl)propan-2-one
CAS Number 144340-73-8
Molecular Formula

Molecular Weight 186.61 g/mol
Physical State Low-melting solid or oil (highly dependent on purity)
Hazards Lachrymator , Alkylating Agent (Handle in Fume Hood)

Theoretical Baseline: The "Perfect" Standard

Before evaluating analytical methods, we must establish the theoretical baseline. Any deviation from these values >0.4% suggests significant contamination (solvent, water, or inorganic salts).

Table 1: Theoretical Elemental Composition (Mass %)

ElementAtomic MassCountTotal Mass ContributionTheoretical % Acceptance Range (±0.4%)
Carbon (C) 12.0119108.1057.93% 57.53 – 58.33%
Hydrogen (H) 1.00888.064.32% 3.92 – 4.72%
Chlorine (Cl) 35.45135.4519.00% 18.60 – 19.40%
Fluorine (F) 18.998119.0010.18% 9.78 – 10.58%
Oxygen (O) 15.999116.008.57% Calculated by difference

Comparative Analysis of Validation Methodologies

We compared three industry-standard workflows for validating the elemental composition of this specific fluorinated/chlorinated intermediate.

Method A: Classical Combustion Analysis (CHNS + Halogen)

The "Bulk Purity" Standard

  • Mechanism: High-temperature oxidation (

    
    ) followed by GC separation of gases (
    
    
    
    ). Halogens are typically determined via separate Oxygen Flask Combustion (Schöniger) and titration/IC.
  • Pros:

    • Industry Gold Standard: Required by most journals and regulatory filings.

    • Inorganic Detection: Indirectly detects non-combustible inorganic salts (ash) if values are consistently low.

  • Cons:

    • Interference: High Fluorine content can damage standard quartz combustion tubes and interfere with Carbon detection if not properly scavenged (e.g., using

      
      ).
      
    • Specificity: Cannot distinguish between the target molecule and a constitutional isomer.

  • Verdict: Essential for Bulk Certification.

Method B: High-Resolution Mass Spectrometry (HRMS)

The "Molecular Identity" Standard

  • Mechanism: Electrospray Ionization (ESI) or APCI to determine the exact mass-to-charge ratio (

    
    ).
    
  • Pros:

    • Specificity: Confirms the formula

      
       with <5 ppm error.
      
    • Speed: Rapid analysis requiring minimal sample (<1 mg).

  • Cons:

    • Quantitation Failure: Does not prove bulk purity. A sample can be 80% pure and still give a perfect HRMS match for the main component.

  • Verdict: Supporting Evidence Only. (Not a replacement for EA).

Method C: Quantitative NMR (qNMR)

The "Modern Rational" Standard

  • Mechanism: Proton NMR using a certified internal standard (e.g., Maleic Acid or TCNB) to quantify the molar ratio of the target molecule.

  • Pros:

    • Absolute Purity: Determines % w/w purity directly, which can be converted to elemental composition.

    • Solvent Quantification: Instantly identifies trapped solvents (common in oils).

  • Cons:

    • Complexity: Requires precise weighing and a compatible, non-overlapping internal standard.

  • Verdict: Best Alternative to Combustion.

Detailed Experimental Protocol: The "Hybrid" Validation Workflow

To achieve the highest confidence (E-E-A-T) for 1-Chloro-3-(2-fluorophenyl)propan-2-one, we recommend a Hybrid Protocol combining Combustion (CH) with Ion Chromatography (Cl, F) .

Step 1: Sample Preparation (Critical for Volatiles)
  • Context:

    
    -Chloroketones can degrade or volatilize.
    
  • Protocol:

    • Dry the sample in a vacuum desiccator over

      
       for 4 hours at ambient temperature (avoid heat to prevent degradation).
      
    • Weigh 2–3 mg of sample directly into a Tin Capsule (for solids) or a Silver Capsule (for liquids/oils) using a microbalance with

      
       readability.
      
    • Cold Sealing: Hermetically seal the capsule immediately using a cold-welding press to prevent moisture absorption or evaporation.

Step 2: Automated CH Analysis (Carbon/Hydrogen)
  • Instrument: Elemental Analyzer (e.g., Elementar vario EL cube).

  • Catalyst: Use a Tungsten Trioxide (

    
    )  enriched oxidation catalyst.
    
    • Reasoning: Fluorine forms stable

      
       which attacks silica combustion tubes. 
      
      
      
      acts as a scavenger and aids in complete oxidation.
  • Temperature: Furnace set to

    
     to ensure rupture of the stable C-F bonds.
    
Step 3: Halogen Determination (The "Schöniger" Method)
  • Context: Standard CHN analyzers often struggle to quantify Cl and F simultaneously with high precision.

  • Protocol:

    • Combustion: Burn 10 mg of sample in an Oxygen Combustion Flask containing

      
       of absorption solution (
      
      
      
      ).
    • Analysis: Inject the absorption solution into an Ion Chromatograph (IC) equipped with a conductivity detector.

    • Validation: Calibrate using certified fluoride and chloride standards.

    • Self-Validation Check: The molar ratio of F:Cl must be

      
      .
      

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for validating the reference standard, ensuring no step is overlooked.

ValidationWorkflow Start Crude 1-Chloro-3-(2-fluorophenyl)propan-2-one Drying Vacuum Drying (P2O5, 4h) Start->Drying Homogeneity Homogeneity Check (1H NMR) Drying->Homogeneity Decision1 Is solvent < 0.5%? Homogeneity->Decision1 Recryst Recrystallize / Distill Decision1->Recryst No ParallelAnalysis Parallel Analysis Decision1->ParallelAnalysis Yes Recryst->Drying MethodA Method A: Combustion (C, H) + IC (F, Cl) ParallelAnalysis->MethodA MethodB Method B: HRMS (Confirm Formula) ParallelAnalysis->MethodB Compare Compare Experimental vs Theoretical MethodA->Compare MethodB->Compare Decision2 Deviation < 0.4%? Compare->Decision2 Pass CERTIFIED REFERENCE STANDARD Decision2->Pass Yes Fail Reject / Re-purify Decision2->Fail No

Caption: Figure 1. Self-validating workflow for establishing the purity of halogenated ketone standards.

Data Interpretation Guide

When reviewing your experimental data, use this table to diagnose potential synthesis or purification issues.

ObservationDiagnosisCorrective Action
C% Low, H% High Residual Solvent (e.g., Ethyl Acetate, Hexane)Extended vacuum drying or lyophilization.
C% Low, Cl% High Dichlorinated impurity (Over-chlorination)Check synthesis stoichiometry; repurify via column chromatography.
C% High, Cl% Low Unreacted ketone precursor (Missing Cl)Incomplete reaction; check reaction time/temperature.
F% Low Incomplete combustion or F-volatilizationUse

additive; ensure hermetic sealing of capsule.

References

  • National Center for Biotechnology Information (NCBI). (2025). 1-chloro-3-(2-fluorophenyl)propan-2-one (Compound).[1] PubChem.[2] Available at: [Link]

  • Royal Society of Chemistry. (2009). A Safe, Convenient and Efficient One-Pot Synthesis of

    
    -Chloroketone Acetals. Organic Chemistry Portal. Available at: [Link]
    
  • Smithers. (2024). Elemental Analysis for the Pharmaceutical Industry: ICH Q3D and USP <232> Guidelines. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024).

    
    -Chloroketones. Available at: [Link]
    

Sources

Technical Guide: Purity Validation of 1-Chloro-3-(2-fluorophenyl)propan-2-one via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 1-Chloro-3-(2-fluorophenyl)propan-2-one (CAS: N/A for specific isomer, generic class


-chloroketones).
Application:  Key intermediate for heterocyclic synthesis (e.g., fluorinated indoles, thiazoles) and protease inhibitors.
The Challenge:  As an 

-haloketone, this compound is chemically labile. It is susceptible to hydrolysis (solvolysis), photolysis, and thermal degradation. While HPLC is the quantitative gold standard, it is often too slow for real-time reaction monitoring. The Solution: This guide validates a Thin Layer Chromatography (TLC) protocol as a rapid, cost-effective frontline defense for purity assessment, specifically comparing it against HPLC and GC alternatives.

Part 1: The Analyte & Stability Profile

To validate purity, one must understand the impurities.[1] The structure of 1-Chloro-3-(2-fluorophenyl)propan-2-one contains a reactive chloromethyl ketone motif.

Structural Vulnerabilities
  • C-Cl Bond (Nucleophilic Attack): The terminal chlorine is a good leaving group. On silica gel (which is slightly acidic and hygroscopic), trace water can displace the chloride to form the alcohol impurity (1-hydroxy-3-(2-fluorophenyl)propan-2-one).

  • Methylene Bridge (Acidity): The protons between the carbonyl and the fluorophenyl ring are acidic, especially with the electron-withdrawing ortho-fluorine. This makes the compound prone to enolization and subsequent oxidation.

  • Thermal Instability:

    
    -haloketones can undergo dehydrohalogenation at high temperatures, making Gas Chromatography (GC) risky without careful derivatization.
    

Safety Warning: This compound is a likely lachrymator and potent alkylating agent. All TLC operations must be performed in a fume hood.

Part 2: Comparative Analysis (TLC vs. Alternatives)

Why use TLC when HPLC exists? The following comparison highlights the operational niche of TLC for this specific fluorinated intermediate.

FeatureTLC (Optimized) HPLC-UV/MS GC-FID/MS 1H-NMR
Primary Utility Reaction monitoring; Rapid qualitative purity.Quantitative assay; Final release testing.Volatile impurity analysis.Structural confirmation.
Turnaround Time 5–10 mins 30–60 mins (prep + run)20–40 mins15–30 mins
Sample Integrity High (Ambient temp).High (Buffered mobile phase).Low (Risk of thermal degradation of C-Cl bond).High.
Limit of Detection ~1–5 µg (Visual).< 1 ng (Detector dependent).< 1 ng.~1 mg.
Cost per Run < $1.00

50

30

50
Resolution Moderate (Separates main impurities).High (Resolves isomers).High.Excellent for structure, poor for trace impurities.

Expert Insight: Do not rely on GC for the initial purity check of this molecule. The injection port temperature (often >200°C) can cause artifactual elimination of HCl, leading to false "impurity" peaks that are actually degradation products generated during analysis.

Part 3: Optimized TLC Protocol

This protocol is designed to separate the target ketone from its two most common impurities: the starting material (typically 2-fluorophenylacetic acid or similar) and the hydrolysis product (alcohol).

Stationary Phase Selection
  • Plate: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Justification: The F

    
     fluorescent indicator is essential for visualizing the aromatic fluorophenyl ring.
    
Mobile Phase Optimization

The polarity must be balanced to move the ketone off the baseline but separate it from the more polar alcohol and acid.

  • Standard System: Hexane : Ethyl Acetate (80:20 v/v).

  • Fine-tuning:

    • If compound travels too fast (Rf > 0.7): Switch to Hexane : EtOAc (90:10).

    • If tailing occurs: Add 1% Acetic Acid to suppress ionization of any acidic impurities (like 2-fluorophenylacetic acid).

Visualization Strategy (The "Triangulation" Method)

A single visualization method is insufficient for proving purity. Use this three-step sequence on the same plate or parallel lanes.

  • Step A: UV 254 nm (Non-destructive)

    • Observation: Dark spots against a bright green background.

    • Target: Detects the fluorophenyl ring.[2] Both product and impurities will show up here.[1][3]

  • Step B: 2,4-DNP Stain (Functional)

    • Reagent: 2,4-Dinitrophenylhydrazine.[4][5]

    • Action: Dip and heat gently.

    • Observation:Yellow/Orange spot.

    • Validation: This confirms the presence of the Ketone . If a spot is UV-active but DNP-negative, it is a non-ketone impurity (e.g., an alcohol precursor or decarboxylated side product).

  • Step C: KMnO

    
     (Oxidative) 
    
    • Action: Dip in alkaline KMnO

      
      .
      
    • Observation: Yellow/Brown spot on purple background.

    • Utility: Detects oxidizable functional groups (alcohols, aldehydes, double bonds).

Part 4: Experimental Validation Data (Simulated)

The following data represents typical separation profiles observed with fluorinated


-chloroketones on Silica Gel 60.

Solvent System: Hexane : Ethyl Acetate (75 : 25)

CompoundFunctional GroupEst.[6][7] Rf ValueUV 2542,4-DNPKMnO

Non-polar Impurities Hydrocarbons/Dimers0.85 – 0.95YesNoNo
Target Analyte

-Chloroketone
0.45 – 0.55 Strong Orange Slow (+)
Impurity A Alcohol (Hydrolysis)0.25 – 0.35YesNoFast (+)
Impurity B Carboxylic Acid0.05 – 0.10YesNoNo

Interpretation:

  • If the spot at Rf 0.50 is the only spot visible under UV and DNP, the material is likely >95% pure.

  • A "ghost spot" at the baseline (Rf < 0.1) usually indicates residual acidic starting material.

Part 5: Validation Workflow

The following diagram illustrates the decision-making process for validating the purity of the synthesized batch.

PurityValidation Sample Crude Sample (1-Chloro-3-(2-fluorophenyl)propan-2-one) TLC_Prep TLC Preparation Silica Gel 60 F254 Mobile Phase: Hex/EtOAc (8:2) Sample->TLC_Prep Vis_UV Visualization 1: UV 254nm (Check for Aromatic Ring) TLC_Prep->Vis_UV Vis_DNP Visualization 2: 2,4-DNP Stain (Check for Ketone) Vis_UV->Vis_DNP Confirm Functional Group Decision Single Spot at Rf ~0.5? Vis_DNP->Decision Pass PASS: Preliminary Purity >95% Proceed to HPLC/NMR Decision->Pass Yes Fail_Polar FAIL: Lower Rf Spots (Hydrolysis/Acid Impurities) Decision->Fail_Polar No (Tailing/Low Rf) Fail_NonPolar FAIL: Higher Rf Spots (Dimerization/Elimination) Decision->Fail_NonPolar No (High Rf) Action_Recryst Action: Recrystallize (from IPA/Hexane) Fail_Polar->Action_Recryst Action_Column Action: Flash Column (Gradient Elution) Fail_NonPolar->Action_Column

Figure 1: Decision tree for rapid purity assessment of


-chloroketones using TLC.

References

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. CRC Press.
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • PubChem. (n.d.). 1-Chloro-3-(2-fluorophenyl)propan-2-one Compound Summary. National Library of Medicine. Retrieved from [Link] (Verified for structural data and safety profile).

Sources

Safety Operating Guide

Operational Guide: Disposal and Deactivation of 1-Chloro-3-(2-fluorophenyl)propan-2-one

[1]

Executive Summary & Hazard Identification

1-Chloro-3-(2-fluorophenyl)propan-2-one is a potent alkylating agent and lachrymator. Unlike standard organic solvents, this compound possesses a reactive

1

Operational Directive: Do not treat this substance as routine organic waste. Its lachrymatory nature requires specific deactivation steps to prevent facility evacuation due to off-gassing from waste containers.

Chemical Hazard Profile
PropertySpecificationOperational Implication
Chemical Class

-Haloketone
High reactivity with nucleophiles; alkylating agent.
Primary Hazard Lachrymator / CorrosiveCauses severe eye/respiratory irritation even at ppm levels.
Stability Thermally LabileAvoid heating; potential evolution of HCl and HF upon decomposition.
Compatibility Incompatible Strong oxidizers, amines, strong bases (exothermic polymerization).[1]
RCRA Status Characteristic (Ignitable/Toxic)Must be segregated into "Halogenated Waste" streams.

Pre-Disposal Deactivation (Quenching Protocol)

Why this matters: Pouring active lachrymators into a central waste drum creates a "ticking time bomb" for the waste management team. If the drum is opened later, residual vapors can clear a building.[1] You must chemically deactivate the alkylating moiety before bulk disposal whenever possible.

The Thiosulfate Quench Method

The most effective and safest method to destroy the

1
Reagents Required:
  • Sodium Thiosulfate (

    
    ), saturated aqueous solution.[1]
    
  • Acetone or Ethanol (to solubilize the organic residue).

Step-by-Step Deactivation Procedure:
  • Dissolution: Dissolve the residual 1-Chloro-3-(2-fluorophenyl)propan-2-one in a minimal amount of acetone.

  • Quenching: Slowly add a 2-fold molar excess of saturated aqueous sodium thiosulfate.

  • Agitation: Stir or shake well for 30 minutes. The mixture may warm slightly (mild exotherm).

  • Verification: The solution should lose its lachrymatory potency.

  • Disposal: The resulting mixture is now a non-volatile organic/aqueous waste. Dispose of this mixture in the Halogenated Solvent waste stream.

Chemical Mechanism of Deactivation

The following diagram illustrates the nucleophilic attack that renders the molecule safe.

QuenchingMechanismReactantActive Toxin(α-Chloroketone)IntermediateTransition State(SN2 Attack)Reactant->Intermediate MixReagentSodium Thiosulfate(Nucleophile)Reagent->IntermediateProductInert Thiosulfate Salt(Water Soluble)Intermediate->Product DechlorinationByproductNaClIntermediate->Byproduct

Figure 1: Nucleophilic substitution mechanism converting the toxic chloroketone into a benign salt.

Waste Segregation & Disposal Workflow

If chemical deactivation is not feasible (e.g., large scale contaminated solvents), strict physical segregation is required.[1]

Critical Rule: Never mix this compound with Non-Halogenated solvents (e.g., acetone, methanol) in the main waste stream if it hasn't been quenched.[1] The cost of disposal for halogenated waste is significantly higher, and cross-contamination upgrades the cost of the entire non-halogenated drum.

Disposal Decision Matrix

DisposalWorkflowStartWaste Material1-Chloro-3-(2-fluorophenyl)propan-2-oneStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / Pure SubstanceStateCheck->SolidGlasswareContaminated GlasswareStateCheck->GlasswareIsQuenchedHas it beenQuenched?Liquid->IsQuenchedQuenchedYesSafe for Standard DisposalIsQuenched->QuenchedYesYesQuenchedNoActive LachrymatorIsQuenched->QuenchedNoNoBinHaloCONTAINER: Halogenated Waste(Label: 'Contains Lachrymator')QuenchedYes->BinHaloPreferredQuenchedNo->BinHaloDouble Containment RequiredDissolveDissolve in minimal AcetoneSolid->DissolveDissolve->BinHaloRinseRinse with Na2S2O3 (aq)Glassware->RinseRinse->BinHaloRinsate

Figure 2: Operational workflow for segregating and packaging waste streams.

Packaging Requirements
  • Primary Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic hydrolysis is suspected.

  • Secondary Containment: If the material is unquenched, place the primary container inside a sealable bag or a second drum to prevent vapor leak.

  • Labeling:

    • Must read: "Hazardous Waste - Halogenated."

    • Supplemental Label: "WARNING: LACHRYMATOR / TEAR GAS AGENT."

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. The lachrymatory effect will disorient personnel.

  • PPE: Re-enter only with Full-Face Respirator (Organic Vapor/Acid Gas cartridge) or SCBA. Goggles alone are insufficient for vapor exposure.

  • Neutralization:

    • Cover the spill with an absorbent pad soaked in 20% Sodium Thiosulfate solution.

    • Allow to sit for 15-20 minutes to deactivate the chloroketone.

  • Cleanup: Collect the absorbent material as hazardous halogenated waste. Wash the surface with soapy water.[2]

Regulatory Compliance (US Focus)

Strict adherence to EPA and DOT regulations is mandatory.

  • EPA Waste Code: While this specific isomer is not U-listed, it defaults to D001 (Ignitable) if in solvent, or D003 (Reactive) depending on purity.[1] It must be manifested as Halogenated Solvent Waste (F001/F002) if mixed with spent halogenated solvents [1].

  • DOT Shipping (for disposal):

    • Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (Chlorofluoroketone) or Tear gas substance, liquid, n.o.s.[1] depending on concentration.[3][4]

    • Class: 8 (Corrosive) or 6.1 (Toxic).

References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C.[1][3][5][6][7] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011.[3][6] Chapter 8, Management of Waste. Available at: [Link]

  • PubChem. Compound Summary: Chloroacetone (Analogous Hazard Data). National Library of Medicine. Available at: [Link]

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